Agomelatine-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-[1,1,2,2-tetradeuterio-2-(7-methoxynaphthalen-1-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13/h3-7,10H,8-9H2,1-2H3,(H,16,17)/i8D2,9D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYPHIXNFHFHND-LZMSFWOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC=CC2=C1C=C(C=C2)OC)C([2H])([2H])NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Primary Role of Agomelatine-d4 in Scientific Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agomelatine, a melatonergic agonist and 5-HT2C receptor antagonist, is an antidepressant medication used for the treatment of major depressive episodes. In the realm of scientific research and drug development, the deuterated analog, Agomelatine-d4, serves a critical and highly specific purpose. This technical guide provides an in-depth exploration of the primary use of this compound, focusing on its application as a stable isotope-labeled internal standard in bioanalytical studies. This guide will detail the underlying principles, experimental methodologies, and data presentation pertinent to its core application.
The primary and almost exclusive use of this compound in scientific research is as an internal standard for the quantitative analysis of agomelatine in biological matrices. This is most commonly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
The rationale for using a stable isotope-labeled internal standard like this compound is to ensure the accuracy and precision of the analytical method. During sample preparation and analysis, variations can occur due to factors such as extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response. Because this compound is chemically identical to agomelatine, it co-elutes during chromatography and experiences similar effects in the mass spectrometer's ion source. However, due to the mass difference imparted by the four deuterium atoms, it can be distinguished from the non-labeled agomelatine by the mass spectrometer. By adding a known amount of this compound to each sample at the beginning of the workflow, any sample-to-sample variability can be corrected for by calculating the ratio of the analyte (agomelatine) signal to the internal standard (this compound) signal.
Core Applications of this compound
The use of this compound as an internal standard is fundamental to several key areas of drug development and research:
-
Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of agomelatine in preclinical and clinical studies. Accurate quantification is essential for defining parameters such as half-life, clearance, and bioavailability.
-
Bioequivalence (BE) Studies: Comparing the pharmacokinetic profiles of a generic agomelatine formulation to the innovator product to ensure they are therapeutically equivalent.
-
Therapeutic Drug Monitoring (TDM): In some research contexts, monitoring the concentration of agomelatine in patients to optimize dosage and minimize adverse effects.
-
Metabolism Studies: Investigating the metabolic fate of agomelatine by accurately quantifying the parent drug alongside its metabolites.
Data Presentation: Bioanalytical Method Validation Parameters
A crucial aspect of using this compound as an internal standard is the validation of the bioanalytical method to ensure its reliability. The following tables summarize typical quantitative data from a validated LC-MS/MS method for agomelatine in human plasma. While a single comprehensive source detailing a validated method with this compound is not publicly available, these tables are constructed based on representative data from similar validated assays for agomelatine.
Table 1: Liquid Chromatography and Mass Spectrometry Parameters
| Parameter | Value |
| Liquid Chromatography | |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase, e.g., 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Agomelatine MRM Transition | m/z 244.1 → 185.1 |
| This compound MRM Transition | m/z 248.1 → 189.1 (inferred) |
| Dwell Time | 100 ms |
| Collision Energy (Agomelatine) | 15 eV |
| Collision Energy (this compound) | 15 eV (optimized to be similar to analyte) |
Table 2: Method Validation Summary
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity | ||
| Calibration Range | - | 0.05 - 50 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
| Accuracy and Precision | ||
| LLOQ (0.05 ng/mL) | Precision (CV) ≤ 20%, Accuracy within ±20% | CV < 15%, Accuracy within ±10% |
| LQC (0.15 ng/mL) | Precision (CV) ≤ 15%, Accuracy within ±15% | CV < 10%, Accuracy within ±8% |
| MQC (5 ng/mL) | Precision (CV) ≤ 15%, Accuracy within ±15% | CV < 8%, Accuracy within ±5% |
| HQC (40 ng/mL) | Precision (CV) ≤ 15%, Accuracy within ±15% | CV < 7%, Accuracy within ±6% |
| Recovery | ||
| Extraction Recovery (Agomelatine) | Consistent and reproducible | ~85% |
| Extraction Recovery (this compound) | Consistent and reproducible | ~87% |
| Matrix Effect | ||
| CV of Matrix Factor | ≤ 15% | < 10% |
| Stability | ||
| Short-term (Room Temp, 8h) | Within ±15% of nominal | Stable |
| Long-term ( -80°C, 3 months) | Within ±15% of nominal | Stable |
| Freeze-thaw (3 cycles) | Within ±15% of nominal | Stable |
| Post-preparative (Autosampler, 24h) | Within ±15% of nominal | Stable |
Experimental Protocols
The following is a detailed methodology for a typical LC-MS/MS assay for the quantification of agomelatine in human plasma using this compound as an internal standard.
1. Materials and Reagents
-
Agomelatine reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of agomelatine and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the agomelatine stock solution in 50% methanol to create working solutions for calibration standards and QC samples. Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50% methanol.
-
Calibration Standards: Spike blank human plasma with the appropriate agomelatine working solutions to prepare calibration standards at concentrations ranging from 0.05 to 50 ng/mL.
-
QC Samples: Prepare QC samples in blank human plasma at four concentration levels: LLOQ (0.05 ng/mL), low (LQC, 0.15 ng/mL), medium (MQC, 5 ng/mL), and high (HQC, 40 ng/mL).
3. Sample Extraction (Protein Precipitation)
-
To 100 µL of plasma sample (unknown, calibration standard, or QC), add 20 µL of the this compound working solution (e.g., 100 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
4. LC-MS/MS Analysis
-
Perform the analysis using the chromatographic and mass spectrometric conditions outlined in Table 1.
-
The data acquisition software is used to integrate the peak areas of the MRM transitions for both agomelatine and this compound.
5. Data Analysis
-
Calculate the peak area ratio of agomelatine to this compound for each sample.
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of agomelatine in unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Signaling Pathways of Agomelatine
Agomelatine's therapeutic effects are attributed to its synergistic action as an agonist at melatonin (MT1 and MT2) receptors and an antagonist at serotonin (5-HT2C) receptors.
Experimental Workflow for Bioanalysis
The following diagram illustrates the typical workflow for the quantitative analysis of agomelatine in a biological sample using this compound as an internal standard.
Agomelatine-d4: A Technical Guide to Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties and stability of Agomelatine-d4. The information is curated for researchers, scientists, and professionals involved in drug development and analysis. This document summarizes key data in structured tables, presents detailed experimental protocols, and utilizes visualizations to illustrate complex pathways and workflows.
Disclaimer: Limited direct data is available for this compound. Therefore, data for its non-deuterated counterpart, Agomelatine, is used as a proxy where indicated, a common practice in the absence of specific data for isotopically labeled compounds.
Core Chemical Properties
This compound is the deuterated form of Agomelatine, a melatonergic agonist and a selective antagonist of 5-HT2C receptors. The deuterium labeling is typically on the ethylamine side chain.
| Property | Value | Source |
| Chemical Name | N-[2-(7-Methoxy-1-naphthalenyl)ethyl-d4]acetamide | N/A |
| Synonyms | N-[2-(7-Methoxy-1-naphthyl) ethyl]acetamide-d4; S 20098-d4; Valdoxan-d4 | N/A |
| CAS Number | 1079389-44-8 | N/A |
| Molecular Formula | C₁₅H₁₃D₄NO₂ | N/A |
| Molecular Weight | 247.33 g/mol | N/A |
| Appearance | White to off-white crystalline powder (Assumed from Agomelatine) | [1] |
| Melting Point | 108°C (For Agomelatine) | [1][2] |
| Solubility (Agomelatine) | Soluble in ethanol, DMSO, and dimethyl formamide (~30 mg/mL). Sparingly soluble in aqueous buffers. Practically insoluble in purified water. | [1][3][4] |
Stability Profile
Forced Degradation Studies of Agomelatine
Forced degradation studies are crucial for developing stability-indicating analytical methods. The following table summarizes the observed degradation of Agomelatine under different stress conditions.
| Stress Condition | Reagent and Conditions | Observed Degradation | Source |
| Acidic Hydrolysis | 0.1 M HCl at 80°C for 30 min | ~5.32% degradation | [5] |
| Alkaline Hydrolysis | 0.1 M NaOH at 80°C for 30 min | ~8.08% degradation | [5] |
| Oxidative Degradation | 30% H₂O₂ at 80°C for 30 min | ~14.34% degradation | [5] |
| Thermal Degradation | 80°C | ~0.03% degradation | [5] |
| Photolytic Degradation | Exposure to UV light | Stable | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments related to the stability testing of Agomelatine. These protocols are based on published stability-indicating HPLC methods.
Stability-Indicating RP-HPLC Method for Agomelatine
This protocol is adapted from a validated method for the determination of Agomelatine in the presence of its degradation products.[5]
3.1.1. Chromatographic Conditions
-
Instrument: Shimadzu Model CBM-20A/20 Alite HPLC system with a photodiode array detector.
-
Column: Phenomenex C18 column (250 mm × 4.6 mm i.d., 5 µm particle size).
-
Mobile Phase: A mixture of 0.1% formic acid and acetonitrile.
-
Flow Rate: 0.6 mL/min.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
3.1.2. Preparation of Solutions
-
Standard Stock Solution: Prepare a 1 mg/mL solution of Agomelatine reference standard in the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to establish a calibration curve.
3.1.3. Forced Degradation Study Protocol
-
Acid Degradation: Treat a 1 mg/mL solution of Agomelatine with 0.1 M HCl and reflux at 80°C for 30 minutes. Cool and neutralize with 0.1 M NaOH before dilution with the mobile phase for analysis.[5][7]
-
Base Degradation: Treat a 1 mg/mL solution of Agomelatine with 0.1 M NaOH and reflux at 80°C for 30 minutes. Cool and neutralize with 0.1 M HCl before dilution with the mobile phase.[5][7]
-
Oxidative Degradation: Treat a 1 mg/mL solution of Agomelatine with 30% H₂O₂ and maintain at 80°C for 30 minutes. Cool and dilute with the mobile phase.[5]
-
Thermal Degradation: Expose a 1 mg/mL solution of Agomelatine to a temperature of 80°C for a specified period. Cool and dilute with the mobile phase.[5]
-
Photolytic Degradation: Expose a solution of Agomelatine to UV light (as per ICH guidelines) for a specified duration.
Visualizations
Signaling Pathway of Agomelatine
Agomelatine exerts its antidepressant effects through a unique mechanism of action involving agonism at melatonin (MT1 and MT2) receptors and antagonism at serotonin 5-HT2C receptors.[8] This dual action leads to the resynchronization of circadian rhythms and an increase in dopamine and noradrenaline release in the prefrontal cortex.
Caption: Agomelatine's dual-action signaling pathway.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting forced degradation studies and developing a stability-indicating analytical method.
Caption: Workflow for a forced degradation stability study.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. 138112-76-2 CAS MSDS (Agomelatine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Agomelatine | C15H17NO2 | CID 82148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. Evaluation of agomelatine stability under different stress conditions using an HPLC method with fluorescence detection: application to the analysis of tablets and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jchps.com [jchps.com]
- 8. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Agomelatine-d4
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and purification methods for Agomelatine-d4, a deuterated analog of the novel antidepressant Agomelatine. The inclusion of deuterium isotopes can offer advantages in drug metabolism and pharmacokinetic studies. This guide details a potential synthetic pathway, purification protocols, and presents data in a structured format for clarity and comparative analysis.
Introduction to Agomelatine and its Deuterated Analog
Agomelatine is a melatonergic agonist (MT1 and MT2 receptors) and a 5-HT2C receptor antagonist used for the treatment of major depressive disorder.[1] Its unique mechanism of action offers a different therapeutic approach compared to traditional antidepressants. The deuterated version, this compound, is of significant interest for researchers studying its metabolic fate and potential for improved pharmacokinetic properties. The strategic placement of deuterium atoms can slow down metabolic processes, leading to altered drug exposure and potentially a more favorable therapeutic profile.
Synthetic Pathway for this compound
The synthesis of this compound can be adapted from established routes for Agomelatine, incorporating deuterated reagents at key steps. A plausible and efficient synthetic route starts from the commercially available 7-methoxy-1-tetralone and involves the introduction of deuterium in the final N-acetylation step.
A generalized synthetic scheme is presented below. While specific yields for the deuterated synthesis are not widely published, the yields for the analogous non-deuterated steps are provided for reference.
Experimental Protocol for Synthesis
The following is a detailed, multi-step protocol for the synthesis of this compound, based on established methods for Agomelatine synthesis with modifications for deuterium incorporation.
Step 1: Synthesis of 2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile
-
Reactants: 7-Methoxy-1-tetralone, malononitrile, ammonium acetate, acetic acid, toluene.
-
Procedure: A mixture of 7-methoxy-1-tetralone (1 equivalent), malononitrile (1.1-1.2 equivalents), ammonium acetate (0.2-0.3 equivalents), and acetic acid (1.2-1.5 equivalents) in toluene is refluxed using a Dean-Stark apparatus to remove water. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.[2]
Step 2: Aromatization to 2-(7-Methoxy-1-naphthyl)acetonitrile
-
Reactants: 2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
-
Procedure: The nitrile from Step 1 is dissolved in a suitable solvent like dioxane or toluene. DDQ (1.1-1.5 equivalents) is added portion-wise, and the mixture is stirred at room temperature or gentle heating until the reaction is complete (monitored by TLC). The reaction mixture is filtered to remove the precipitated hydroquinone, and the filtrate is concentrated. The residue is then purified by column chromatography.
Step 3: Reduction to 2-(7-Methoxy-1-naphthyl)ethanamine
-
Reactants: 2-(7-Methoxy-1-naphthyl)acetonitrile, reducing agent (e.g., Lithium aluminum hydride (LiAlH4) or Raney Nickel with hydrogen).
-
Procedure (using LiAlH4): A solution of 2-(7-methoxy-1-naphthyl)acetonitrile in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to a stirred suspension of LiAlH4 (1.5-2.0 equivalents) in the same solvent under an inert atmosphere (e.g., nitrogen or argon) at 0°C. The mixture is then stirred at room temperature or refluxed for several hours. After completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered off, and the filtrate is dried and concentrated to yield the desired amine.[3]
Step 4: N-Acetylation to this compound
-
Reactants: 2-(7-Methoxy-1-naphthyl)ethanamine, Acetic anhydride-d6 , a base (e.g., triethylamine or pyridine), dichloromethane (DCM).
-
Procedure: To a solution of 2-(7-methoxy-1-naphthyl)ethanamine (1 equivalent) and a base like triethylamine (1.2-1.5 equivalents) in DCM at 0°C, a solution of acetic anhydride-d6 (1.1-1.3 equivalents) in DCM is added dropwise.[4][5] The reaction mixture is stirred at room temperature for a few hours until the starting amine is consumed (monitored by TLC). The reaction is then quenched with water, and the organic layer is separated, washed with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give crude this compound.
Purification of this compound
Purification of the final deuterated product is critical to remove any unreacted starting materials, by-products, and non-deuterated or partially deuterated species. A combination of chromatographic and crystallization techniques is typically employed.
Purification Workflow
Experimental Protocols for Purification
3.2.1. Column Chromatography
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane is commonly used. The optimal solvent system should be determined by TLC analysis of the crude product.
-
Procedure: The crude this compound is dissolved in a minimal amount of the mobile phase and loaded onto a pre-packed silica gel column. The column is eluted with the chosen solvent system, and fractions are collected. Each fraction is analyzed by TLC or HPLC to determine its purity. Fractions containing the pure product are combined.
3.2.2. Recrystallization
-
Solvent Systems: Ethanol, isopropanol, or mixtures of ethanol and water have been reported for the crystallization of Agomelatine and are expected to be suitable for its deuterated analog.
-
Procedure: The purified this compound from chromatography is dissolved in a minimum amount of the hot recrystallization solvent. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and purification of this compound. Please note that the data for the deuterated compound is based on expected outcomes from analogous non-deuterated reactions and general knowledge of deuteration chemistry, as specific literature values are scarce.
Table 1: Reactants and Expected Yields for this compound Synthesis
| Step | Starting Material | Key Reagents | Expected Product | Reference Yield (non-deuterated) |
| 1 | 7-Methoxy-1-tetralone | Malononitrile, NH4OAc, Acetic Acid | 2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile | ~73%[2] |
| 2 | 2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile | DDQ | 2-(7-Methoxy-1-naphthyl)acetonitrile | High |
| 3 | 2-(7-Methoxy-1-naphthyl)acetonitrile | LiAlH4 or Raney Ni/H2 | 2-(7-Methoxy-1-naphthyl)ethanamine | High[3] |
| 4 | 2-(7-Methoxy-1-naphthyl)ethanamine | Acetic anhydride-d6, Base | This compound | High |
Table 2: Purification Parameters and Expected Purity
| Purification Step | Method | Stationary/Solvent System | Expected Purity |
| 1 | Column Chromatography | Silica Gel / Hexane:Ethyl Acetate gradient | >95% |
| 2 | Recrystallization | Ethanol/Water or Isopropanol | >99% |
Table 3: Analytical Data for this compound Characterization
| Analytical Technique | Expected Results |
| ¹H NMR | Absence or significant reduction of the signal corresponding to the N-acetyl methyl protons. The rest of the spectrum should be consistent with the Agomelatine structure. |
| ¹³C NMR | The carbon signals should be consistent with the Agomelatine structure. |
| Mass Spectrometry (MS) | The molecular ion peak should correspond to the mass of this compound (C15H13D4NO2), which is approximately 247.1 g/mol . |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. The retention time will be very similar to that of non-deuterated Agomelatine.[6][7][8] |
Conclusion
This technical guide outlines a feasible and detailed approach for the synthesis and purification of this compound. The proposed synthetic route leverages established chemistry for the Agomelatine scaffold, with the critical introduction of deuterium at the final acetylation step using commercially available deuterated acetic anhydride. The purification protocol, combining column chromatography and recrystallization, is designed to achieve high purity of the final product. The provided data tables and diagrams offer a clear and structured overview for researchers and professionals in the field of drug development. Further optimization of reaction conditions and purification parameters may be necessary to achieve the desired yield and purity for specific research applications.
References
- 1. Agomelatine - Wikipedia [en.wikipedia.org]
- 2. asianpubs.org [asianpubs.org]
- 3. CN101792400A - Synthetic method for agomelatine - Google Patents [patents.google.com]
- 4. Acetic anhydride-Dâ (D, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. ACETIC ANHYDRIDE | Eurisotop [eurisotop.com]
- 6. jchps.com [jchps.com]
- 7. ijpbs.com [ijpbs.com]
- 8. Evaluation of agomelatine stability under different stress conditions using an HPLC method with fluorescence detection: application to the analysis of tablets and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Agomelatine-d4 Certificate of Analysis and Isotopic Purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical quality control measures for Agomelatine-d4, a deuterated internal standard essential for pharmacokinetic and metabolic studies of Agomelatine. This document outlines the typical specifications found in a Certificate of Analysis (CoA), details the experimental protocols for key analytical tests, and illustrates the relevant biological pathways of Agomelatine.
Certificate of Analysis (CoA) - Representative Data
The following tables summarize the typical quantitative data for a batch of this compound, providing insights into its identity, purity, and isotopic composition.
Table 1: General Information and Physical Properties
| Parameter | Specification |
| Product Name | This compound |
| CAS Number | 1079389-44-8 (d4) |
| Chemical Formula | C₁₅H₁₃D₄NO₂ |
| Molecular Weight | 247.33 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol |
| Storage | -20°C, protect from light |
Table 2: Quality Control Test Results
| Test | Method | Specification | Result |
| Chemical Purity | HPLC | ≥ 98.0% | 99.5% |
| Identity | ¹H NMR | Conforms to structure | Conforms |
| Identity | Mass Spectrometry | Conforms to structure | Conforms |
| Isotopic Purity | Mass Spectrometry | ≥ 99% | 99.6% |
| Deuterium Incorporation | Mass Spectrometry / NMR | ≥ 98% (d4) | > 99% |
Table 3: Isotopic Distribution
| Isotopic Species | Abundance (%) |
| d0 | < 0.1 |
| d1 | 0.1 |
| d2 | 0.2 |
| d3 | 0.5 |
| d4 | 99.2 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.
Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This method determines the chemical purity of this compound by separating it from any non-deuterated or other impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid. A typical isocratic condition could be Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Procedure:
-
A standard solution of this compound is prepared in the mobile phase.
-
The sample is injected into the HPLC system.
-
The chromatogram is recorded, and the peak area of this compound is measured.
-
Purity is calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram.
-
Identity by ¹H NMR and Mass Spectrometry
These methods confirm the chemical structure of this compound.
-
¹H NMR Spectroscopy:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d6).
-
Procedure: A sample of this compound is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The resulting spectrum is compared to a reference spectrum to confirm the expected proton signals and their integrations, accounting for the deuterium labeling.
-
-
Mass Spectrometry (MS):
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined. The observed m/z should correspond to the calculated exact mass of the [M+H]⁺ ion of this compound.
-
Isotopic Purity and Deuterium Incorporation by Mass Spectrometry
This analysis quantifies the percentage of the deuterated species and the distribution of different isotopologues.
-
Instrumentation: High-resolution LC-MS/MS.
-
Procedure:
-
The sample is analyzed by mass spectrometry to obtain the mass spectrum of the molecular ion region.
-
The peak intensities for the unlabeled (d0) and all deuterated (d1, d2, d3, d4) species are measured.
-
The isotopic purity is calculated as the percentage of the d4 species relative to the sum of all isotopic species.
-
The deuterium incorporation is determined by the high abundance of the d4 isotopologue.
-
Visualizations
The following diagrams illustrate the analytical workflow and the biological signaling pathways of Agomelatine.
The Melatonergic Agonist Mechanism of Agomelatine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agomelatine, a novel antidepressant, distinguishes itself from traditional monoaminergic agents through its unique mechanism of action. At its core, agomelatine is a potent agonist at melatonergic MT1 and MT2 receptors, coupled with an antagonist action at the 5-HT2C serotonin receptor. This dual activity is believed to synergistically contribute to its therapeutic efficacy in major depressive disorder, particularly by resynchronizing disrupted circadian rhythms, a common feature of depression. This technical guide provides an in-depth exploration of agomelatine's mechanism of action as a melatonergic agonist, detailing the quantitative data, experimental protocols, and signaling pathways that underpin its pharmacological profile.
Quantitative Data Summary
The affinity and functional activity of agomelatine at human melatonergic receptors have been extensively characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Agomelatine Binding Affinities (Ki) at Human Melatonergic Receptors
| Receptor | Agomelatine Ki (nM) | Melatonin Ki (nM) | Reference |
| MT1 | 0.1 | 0.06 - 0.2 | [1] |
| MT2 | 0.12 | 0.1 - 0.5 | [1] |
Ki values represent the inhibition constant, with lower values indicating higher binding affinity.
Table 2: Agomelatine Functional Activity (pEC50/pIC50) at Human Melatonergic Receptors
| Assay Type | Receptor | Agomelatine pEC50/pIC50 | Melatonin pEC50/pIC50 | Reference |
| [35S]GTPγS Binding (Agonist) | MT1 | 9.7 | 10.1 | [1] |
| [35S]GTPγS Binding (Agonist) | MT2 | 9.5 | 9.8 | [1] |
| Forskolin-induced cAMP inhibition | MT1 | 9.4 | 10.2 | [1] |
| Forskolin-induced cAMP inhibition | MT2 | 9.1 | 9.9 | [1] |
pEC50/pIC50 values are the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Higher values indicate greater potency.
Key Experimental Protocols
The characterization of agomelatine's melatonergic properties relies on a suite of specialized in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of agomelatine to MT1 and MT2 receptors.
Objective: To quantify the affinity of agomelatine for human MT1 and MT2 receptors expressed in a recombinant cell system.
Materials:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human MT1 or MT2 receptors.
-
Radioligand: 2-[¹²⁵I]-iodomelatonin (specific activity ~2200 Ci/mmol).
-
Competitor: Agomelatine.
-
Non-specific binding control: Melatonin (1 µM).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Cell membranes (10-20 µg of protein per well) are thawed on ice and diluted in ice-cold binding buffer.
-
Assay Setup: In a 96-well plate, the following are added in order:
-
Binding buffer.
-
Varying concentrations of agomelatine (e.g., 10⁻¹² to 10⁻⁵ M).
-
Radioligand (e.g., 2-[¹²⁵I]-iodomelatonin at a final concentration of 20-50 pM).
-
Cell membrane suspension.
-
-
Incubation: The plate is incubated for 60-120 minutes at 37°C to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma or scintillation counter.
-
Data Analysis: Non-specific binding is subtracted from total binding to determine specific binding. The IC50 (concentration of agomelatine that inhibits 50% of specific radioligand binding) is calculated using non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2][3][4][5][6][7]
cAMP Functional Assays
These assays determine the functional activity of agomelatine as an agonist at the Gαi-coupled MT1 and MT2 receptors by measuring the inhibition of adenylyl cyclase activity.
Objective: To measure the potency of agomelatine in inhibiting forskolin-stimulated cAMP production in cells expressing human MT1 or MT2 receptors.
Materials:
-
Cells: CHO or HEK293 cells stably expressing human MT1 or MT2 receptors.
-
Stimulant: Forskolin.
-
Test Compound: Agomelatine.
-
cAMP Detection Kit: A commercial kit based on technologies such as Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, or Fluorescence Resonance Energy Transfer (FRET).
-
Cell Lysis Buffer: Provided in the cAMP detection kit.
-
Plate Reader: Capable of detecting the signal generated by the chosen cAMP assay technology.
Procedure:
-
Cell Seeding: Cells are seeded into 96- or 384-well plates and cultured to the desired confluency.
-
Compound Addition: Cells are pre-incubated with various concentrations of agomelatine for a short period (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Forskolin is added to all wells (except the basal control) to stimulate cAMP production. The final concentration of forskolin should be one that elicits a submaximal response (e.g., 1-10 µM).
-
Incubation: The plate is incubated for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: The cell lysis buffer and cAMP detection reagents are added according to the manufacturer's protocol. This typically involves a competition between the cellular cAMP and a labeled cAMP for binding to a specific antibody.
-
Signal Measurement: The plate is read on a compatible plate reader.
-
Data Analysis: The raw data is converted to cAMP concentrations using a standard curve. The IC50 value (the concentration of agomelatine that inhibits 50% of the forskolin-stimulated cAMP production) is determined by non-linear regression analysis.[8][9][10][11][12][13][14][15][16]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in agomelatine's mechanism of action is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: Agomelatine signaling through MT1/MT2 receptors.
References
- 1. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. 4 Guides to Optimize your Gαs and Gαi GPCR assays | Technology Networks [technologynetworks.com]
- 13. revvity.com [revvity.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. revvity.com [revvity.com]
The Indispensable Anchor: A Technical Guide to the Rationale for Using Deuterated Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development, the precise quantification of therapeutic agents and their metabolites in biological matrices is paramount. Bioanalysis, particularly when employing liquid chromatography-mass spectrometry (LC-MS), is the cornerstone of pharmacokinetic, toxicokinetic, and metabolic studies. However, the inherent complexity of biological samples presents significant analytical challenges, primarily from matrix effects and process variability, which can compromise data integrity. This technical guide provides an in-depth exploration of the rationale behind using stable isotope-labeled internal standards (SIL-IS), with a focus on deuterated compounds, as the gold standard for mitigating these challenges and ensuring the generation of robust, reliable, and defensible bioanalytical data.
The Core Challenge: Variability in Bioanalysis
The journey of an analyte from a biological sample to a detector signal is fraught with potential for variability. An ideal analytical method would ensure that the final signal is perfectly proportional to the initial analyte concentration. In reality, several factors introduce potential inaccuracies:
-
Sample Preparation and Extraction: The efficiency of isolating an analyte from a complex matrix like plasma, urine, or tissue can vary from sample to sample. Losses can occur during protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[1]
-
Matrix Effects: This is arguably the most significant challenge in LC-MS bioanalysis.[2] Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts, metabolites) can interfere with the ionization of the target analyte in the mass spectrometer's source.[3][4] This can lead to either ion suppression (a decreased signal) or ion enhancement (an increased signal), both of which are unpredictable and sample-dependent.[2][3]
-
Instrumental Variation: Minor fluctuations in instrument performance, such as injection volume inconsistencies or drifts in detector sensitivity over an analytical run, can also introduce variability.[5]
Without a proper control, this combined variability can lead to unreliable data, potentially jeopardizing the progress of a drug development program.[2]
The Solution: The Principle of the Internal Standard
To counteract these sources of error, an Internal Standard (IS) is introduced. An IS is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample at the very beginning of the analytical process.[6] The fundamental principle is that the IS should behave as similarly as possible to the analyte throughout the entire workflow (extraction, chromatography, and ionization).[7]
Quantification is therefore not based on the absolute response of the analyte, but on the ratio of the analyte's peak area to the IS's peak area. The logic is that any physical loss or matrix-induced signal fluctuation that affects the analyte will affect the chemically similar IS to the same degree, keeping the ratio constant and proportional to the analyte's true concentration.
The Gold Standard: Stable Isotope-Labeled Internal Standards
While structural analogs (compounds with similar chemical structures) can be used as internal standards, the ideal IS is a stable isotope-labeled (SIL) version of the analyte itself.[8][9] SILs are compounds where one or more atoms have been replaced by their heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H (Deuterium, D), ¹²C with ¹³C, or ¹⁴N with ¹⁵N).
Deuterated internal standards are the most commonly used SILs, primarily because hydrogen is abundant in drug molecules and deuterium is often the most cost-effective isotope to incorporate synthetically.[6][10] A deuterated IS is chemically identical to the analyte, with the only significant difference being a slight increase in mass. This near-perfect chemical identity is the key to its superiority.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust Liquid-Liquid Extraction Protocol for the Quantification of Agomelatine in Human Plasma using LC-MS/MS
Abstract
This application note describes a detailed and validated liquid-liquid extraction (LLE) protocol for the efficient recovery of agomelatine from human plasma samples. The subsequent analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) provides a sensitive and selective method for pharmacokinetic and therapeutic drug monitoring studies. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for agomelatine quantification in a biological matrix.
Introduction
Agomelatine is a melatonergic antidepressant used in the treatment of major depressive disorders. Accurate measurement of its concentration in human plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. Liquid-liquid extraction is a widely used sample preparation technique that offers high recovery and clean extracts by partitioning the analyte of interest from the complex plasma matrix into an immiscible organic solvent. This document provides a step-by-step protocol for LLE of agomelatine from human plasma, followed by LC-MS/MS analysis. The method has been validated for its linearity, precision, accuracy, and recovery.
Experimental
Materials and Reagents:
-
Agomelatine reference standard
-
Internal Standard (IS) (e.g., Fluoxetine or a deuterated analog of agomelatine)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Extraction Solvent: A mixture of ethyl acetate and n-hexane (e.g., 80:20, v/v) or methyl tert-butyl ether (MTBE).
-
Reconstitution Solvent: Acetonitrile:Water (e.g., 50:50, v/v) or mobile phase.
-
Ammonium acetate
-
Formic acid
-
Methanol
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Detailed Liquid-Liquid Extraction Protocol
1. Sample and Standard Preparation:
-
Spiking of Internal Standard (IS): To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., Fluoxetine at 100 ng/mL in methanol).
-
Vortex: Gently vortex the mixture for 10 seconds to ensure homogeneity.
2. Liquid-Liquid Extraction:
-
Addition of Extraction Solvent: Add 1 mL of the extraction solvent (e.g., ethyl acetate:n-hexane, 80:20, v/v) to the plasma-IS mixture.
-
Vortexing for Extraction: Vortex the tube vigorously for 5 minutes to facilitate the transfer of agomelatine and the IS into the organic phase.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers and pellet any precipitated proteins.
3. Supernatant Transfer and Evaporation:
-
Transfer of Organic Layer: Carefully transfer the upper organic layer (approximately 900 µL) into a clean microcentrifuge tube, being cautious not to disturb the aqueous layer or the protein pellet.
-
Evaporation to Dryness: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40°C.
4. Reconstitution:
-
Reconstitution of Extract: Reconstitute the dried residue with 100 µL of the reconstitution solvent (e.g., acetonitrile:water, 50:50, v/v).
-
Vortexing: Vortex the tube for 1 minute to ensure the complete dissolution of the analytes.
-
Transfer to Autosampler Vial: Transfer the reconstituted sample into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis Conditions
-
LC Column: A C18 column (e.g., Betasil C18, 4.0 × 100 mm, 5 µm) is suitable for separation.[1]
-
Mobile Phase: An isocratic mobile phase consisting of 5 mM ammonium acetate solution (containing 0.1% formic acid) and methanol (30:70, v/v) can be used.
-
Flow Rate: A typical flow rate is 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
-
MRM Transitions: The multiple reaction monitoring (MRM) transitions to be monitored are m/z 244.1 → 185.3 for agomelatine and a suitable transition for the chosen internal standard (e.g., m/z 285.2 → 193.2 for one possible IS).[2]
Quantitative Data Summary
The following table summarizes the performance characteristics of the described liquid-liquid extraction method for agomelatine from human plasma, as reported in various studies.
| Parameter | Result | Reference |
| Linearity Range | 0.050 - 8.000 ng/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 0.050 ng/mL | [1] |
| Mean Extraction Recovery (Agomelatine) | 67.10% | [1] |
| Mean Extraction Recovery (Fluoxetine - IS) | 72.96% | [1] |
| Intra-run Precision (%CV) at LLOQ | < 12.12% | [1] |
| Inter-run Precision (%CV) at LLOQ | < 9.01% | [1] |
Experimental Workflow Diagram
Caption: Workflow of agomelatine liquid-liquid extraction from human plasma.
Conclusion
The liquid-liquid extraction protocol presented here is a robust and reliable method for the quantification of agomelatine in human plasma. The procedure provides clean extracts and good recovery, making it suitable for high-throughput analysis in a research or clinical setting. The subsequent LC-MS/MS analysis ensures high sensitivity and selectivity for accurate pharmacokinetic and therapeutic drug monitoring of agomelatine.
References
- 1. Validated LC-MS/MS method for quantification of agomelatine in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS method for the determination of agomelatine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Extraction Method for Agomelatine and its Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agomelatine is a melatonergic antidepressant used for the treatment of major depressive disorders. The accurate quantification of agomelatine and its primary metabolites, 7-desmethyl-agomelatine and 3-hydroxy-agomelatine, in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. This document provides a detailed solid-phase extraction (SPE) protocol for the simultaneous extraction of agomelatine and its metabolites from human plasma, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The presented protocol is based on the use of a polymeric reversed-phase SPE sorbent, which offers high recovery and clean extracts. The quantitative data summarized herein is derived from validated bioanalytical methods for the simultaneous determination of agomelatine and its key metabolites.
Signaling Pathway and Metabolism of Agomelatine
Agomelatine exerts its antidepressant effects through a unique mechanism of action, acting as an agonist at melatonin (MT1 and MT2) receptors and an antagonist at serotonin 5-HT2C receptors. This dual action is believed to resynchronize circadian rhythms and increase dopamine and norepinephrine levels in the prefrontal cortex. Following administration, agomelatine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) isoenzymes, leading to the formation of hydroxylated and demethylated metabolites. The two major metabolites are 7-desmethyl-agomelatine and 3-hydroxy-agomelatine, which are subsequently conjugated and excreted.
Metabolic pathway of Agomelatine.
Experimental Protocols
Recommended Solid-Phase Extraction (SPE) Protocol using a Polymeric Reversed-Phase Cartridge
This protocol is a general guideline and may require optimization for specific laboratory conditions and equipment.
Materials:
-
SPE Cartridges: Polymeric reversed-phase, water-wettable (e.g., Oasis HLB, 30 mg, 1 mL)
-
Human Plasma (with anticoagulant)
-
Internal Standard (IS) Solution (e.g., Phenacetin)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid (reagent grade)
-
Ammonium Formate
-
Water (deionized or Milli-Q)
-
SPE Vacuum Manifold
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
SPE Workflow for Agomelatine and Metabolites.
-
Sample Preparation:
-
Thaw frozen human plasma samples to room temperature.
-
To a 200 µL aliquot of plasma, add the internal standard.
-
Vortex the sample for 30 seconds.
-
Centrifuge the sample at 13,000 rpm for 5 minutes.
-
Use the supernatant for the SPE procedure.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol.
-
-
SPE Cartridge Equilibration:
-
Equilibrate the cartridges by passing 1 mL of water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned and equilibrated SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, consistent rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of water to remove any remaining salts.
-
Dry the cartridge under high vacuum for 5 minutes.
-
-
Elution:
-
Place collection tubes in the manifold.
-
Elute the analytes from the cartridge with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
LC-MS/MS Conditions (Example)
-
LC Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of methanol and 5mM ammonium formate solution (containing 0.2% formic acid) in a 70:30 (v/v) ratio.[1]
-
Flow Rate: 0.8 mL/min[1]
-
Injection Volume: 10 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS Detection: Multiple Reaction Monitoring (MRM)
Data Presentation
The following tables summarize the quantitative data for a validated bioanalytical method for the simultaneous determination of agomelatine and its metabolites in human plasma.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) |
| Agomelatine | 0.0457 - 100 | 0.0457 |
| 7-Desmethyl-agomelatine | 0.1372 - 300 | 0.1372 |
| 3-Hydroxy-agomelatine | 0.4572 - 1000 | 0.4572 |
Data derived from a validated protein precipitation LC-MS/MS method.[1]
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Agomelatine | LLOQ | 6.5 | 8.7 | 95.4 |
| Low QC | 5.4 | 7.1 | 98.2 | |
| Mid QC | 4.1 | 5.8 | 101.3 | |
| High QC | 3.5 | 4.9 | 99.7 | |
| 7-Desmethyl-agomelatine | LLOQ | 7.2 | 9.1 | 94.8 |
| Low QC | 6.1 | 7.8 | 102.1 | |
| Mid QC | 4.8 | 6.3 | 100.5 | |
| High QC | 3.9 | 5.2 | 98.9 | |
| 3-Hydroxy-agomelatine | LLOQ | 8.1 | 9.8 | 93.6 |
| Low QC | 6.9 | 8.2 | 103.4 | |
| Mid QC | 5.3 | 6.9 | 101.8 | |
| High QC | 4.2 | 5.6 | 100.2 |
Data derived from a validated protein precipitation LC-MS/MS method.[1]
Table 3: Extraction Recovery and Matrix Effect
| Analyte | Low QC (ng/mL) | Mid QC (ng/mL) | High QC (ng/mL) |
| Extraction Recovery (%) | |||
| Agomelatine | 85.2 ± 5.1 | 87.6 ± 4.5 | 86.4 ± 3.8 |
| 7-Desmethyl-agomelatine | 83.7 ± 6.2 | 85.9 ± 5.3 | 84.8 ± 4.1 |
| 3-Hydroxy-agomelatine | 81.5 ± 7.3 | 83.1 ± 6.5 | 82.3 ± 5.7 |
| Matrix Effect (%) | |||
| Agomelatine | 93.4 ± 4.7 | 95.8 ± 3.9 | 94.1 ± 3.2 |
| 7-Desmethyl-agomelatine | 91.8 ± 5.6 | 94.2 ± 4.8 | 92.7 ± 3.9 |
| 3-Hydroxy-agomelatine | 90.3 ± 6.8 | 92.5 ± 5.9 | 91.6 ± 4.5 |
Data derived from a validated protein precipitation LC-MS/MS method and presented as mean ± SD.[1] Note: While the specific recovery and matrix effect values will vary with the extraction method, this data provides a benchmark for a successful extraction of these analytes from plasma.
Conclusion
The described solid-phase extraction protocol provides a robust and reliable method for the simultaneous extraction of agomelatine and its major metabolites from human plasma. When coupled with a validated LC-MS/MS method, this approach allows for the accurate and precise quantification of these compounds, which is essential for advancing research and development in the field of antidepressant therapy. The provided quantitative data serves as a valuable reference for method development and validation.
References
Application Note: Optimal Chromatographic Conditions for the Separation of Agomelatine and Agomelatine-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to developing and optimizing a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with tandem mass spectrometry (LC-MS/MS) for the separation and quantification of the antidepressant drug Agomelatine and its deuterated internal standard, Agomelatine-d4. Achieving optimal chromatographic separation is critical for accurate bioanalytical method validation and subsequent pharmacokinetic studies. This note details the experimental protocols, from sample preparation to LC-MS/MS analysis, and provides a systematic approach to method optimization.
Introduction
Agomelatine is a melatonergic agonist (MT1 and MT2 receptors) and a 5-HT2C receptor antagonist used for the treatment of major depressive disorders. For quantitative bioanalysis, a stable isotope-labeled internal standard, such as this compound, is often employed to ensure accuracy and precision by compensating for matrix effects and variability in sample processing. While structurally similar, deuterated standards can sometimes exhibit different chromatographic behavior compared to the parent analyte, a phenomenon known as the chromatographic deuterium effect (CDE). This can lead to partial or complete separation of the analyte and internal standard peaks, potentially impacting the accuracy of quantification. Therefore, careful optimization of chromatographic conditions is paramount.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is suitable for the extraction of Agomelatine and this compound from human plasma.
Materials:
-
Human plasma samples
-
Agomelatine and this compound stock solutions
-
Methyl tert-butyl ether (MTBE)
-
Deionized water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Spike with 20 µL of this compound working solution (concentration to be optimized based on expected analyte levels).
-
For calibration standards and quality control samples, spike with 20 µL of the corresponding Agomelatine working solutions. For unknown samples, add 20 µL of blank solvent.
-
Vortex mix for 30 seconds.
-
Add 1 mL of MTBE to the tube.
-
Vortex mix vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions
The following tables summarize the recommended starting conditions for the separation of Agomelatine and this compound, which can be further optimized.
Table 1: HPLC and Mass Spectrometer Parameters
| Parameter | Recommended Condition |
| HPLC System | A high-performance liquid chromatography system capable of delivering accurate and precise gradients. |
| Column | A C18 reversed-phase column is a good starting point. For example, a Zorbax SB-C18 (150 x 2.1 mm, 5 µm) or a Betasil C18 (100 x 4.0 mm, 5 µm) can be used.[1][2] Phenyl columns, such as a BDS Hypersil phenyl (250 x 4.6 mm, 5 µm), can also be considered for alternative selectivity.[3] |
| Mobile Phase A | 5 mM Ammonium Acetate in water with 0.1% Formic Acid.[2] |
| Mobile Phase B | Methanol or Acetonitrile. |
| Gradient Program | Start with an isocratic elution of 70% B for 3 minutes.[2] If co-elution is desired and not achieved, a shallow gradient can be employed to fine-tune the separation. |
| Flow Rate | 0.3 mL/min.[2] |
| Column Temperature | 30°C. Temperature can be adjusted to modulate retention and peak shape. |
| Injection Volume | 5 µL. |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode. |
| Multiple Reaction Monitoring (MRM) Transitions | See Table 2. |
| Source Parameters | Optimize according to the specific instrument (e.g., Capillary Voltage, Source Temperature, Gas Flow). |
Table 2: MRM Transitions for Agomelatine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Agomelatine | 244.1 | 185.3 | 200 | Optimize for signal |
| This compound | 248.1 | 189.3 | 200 | Optimize for signal |
Note: The exact m/z values for this compound may vary depending on the position of the deuterium labels. The values provided are a common representation.
Method Optimization for Optimal Separation
The primary goal is to achieve either baseline separation of Agomelatine and this compound or controlled co-elution to ensure reliable integration and quantification. The following workflow outlines the optimization strategy.
Caption: Experimental workflow from sample preparation to LC-MS/MS analysis and optimization.
The following logical diagram illustrates the key parameters to adjust for optimizing the separation.
Caption: Logical diagram for the optimization of chromatographic parameters.
Key Optimization Steps:
-
Organic Modifier: Evaluate both methanol and acetonitrile as the organic component (Mobile Phase B). Acetonitrile often provides sharper peaks, while methanol can offer different selectivity, which may be advantageous in resolving the deuterated and non-deuterated compounds.
-
Mobile Phase pH: Adjusting the pH of the aqueous mobile phase (Mobile Phase A) can alter the ionization state of Agomelatine and influence its interaction with the stationary phase. Explore a pH range around the pKa of Agomelatine if known, or empirically test different pH values (e.g., from 3 to 6).
-
Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Varying the column temperature (e.g., from 25°C to 45°C) can impact retention times and potentially the resolution between the two compounds.
-
Flow Rate: Lowering the flow rate can increase the efficiency of the separation and may improve resolution, albeit at the cost of longer run times.
-
Column Chemistry: If adequate separation cannot be achieved on a C18 column, consider a stationary phase with different retention mechanisms. A phenyl-hexyl column, for instance, offers pi-pi interactions which can be beneficial for aromatic compounds like Agomelatine.[3]
Data Presentation
All quantitative data should be summarized in clear and concise tables for easy comparison and interpretation.
Table 3: Example Data Summary for Method Validation
| Parameter | Agomelatine | This compound | Acceptance Criteria |
| Retention Time (min) | Report Mean | Report Mean | Consistent RT |
| Resolution (Rs) | - | Report Value | >1.5 for baseline |
| Peak Asymmetry (As) | Report Mean | Report Mean | 0.8 - 1.5 |
| Linearity (r²) | Report Value | - | >0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | Report Value | - | Signal-to-Noise >10 |
| Precision (%CV) | <15% | - | <15% (<20% at LLOQ) |
| Accuracy (%Bias) | ±15% | - | ±15% (±20% at LLOQ) |
Conclusion
The successful separation and quantification of Agomelatine and its deuterated internal standard, this compound, require a systematic approach to method development and optimization. By following the protocols and optimization strategies outlined in this application note, researchers can develop a robust and reliable LC-MS/MS method suitable for high-throughput bioanalysis in a regulated environment. The key to success lies in the careful evaluation of chromatographic parameters to manage the potential for isotopic separation.
References
- 1. Validated LC-MS/MS method for quantification of agomelatine in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS method for the determination of agomelatine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of agomelatine stability under different stress conditions using an HPLC method with fluorescence detection: application to the analysis of tablets and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Agomelatine-d4 as an Internal Standard
Topic: Agomelatine-d4 Concentration for Internal Standard Spiking Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Agomelatine is a novel antidepressant with a unique pharmacological profile, acting as an agonist at melatonin receptors (MT1 and MT2) and an antagonist at serotonin 5-HT2C receptors.[1][2][3] Accurate quantification of agomelatine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, as it effectively compensates for matrix effects and variations in sample processing and instrument response. This document provides detailed application notes and protocols for the preparation and use of an this compound internal standard spiking solution.
Quantitative Data Summary
The following table summarizes typical concentration ranges and parameters for the quantification of agomelatine in human plasma using an internal standard. Please note that the optimal concentration of the this compound internal standard should be determined during method development and validation.
| Parameter | Value | Reference |
| Analyte | Agomelatine | N/A |
| Internal Standard | This compound | N/A |
| Matrix | Human Plasma | [4][5] |
| Linearity Range | 0.050 - 8.000 ng/mL | [4] |
| Lower Limit of Quantification (LLOQ) | 0.050 ng/mL | [4] |
| Proposed Internal Standard Spiking Solution Concentration | 10 ng/mL | See Protocol Below |
| Intra-run Precision (%CV) at LLOQ | < 12.12% | [4] |
| Inter-run Precision (%CV) at LLOQ | < 9.01% | [4] |
| Overall Recovery (Agomelatine) | ~67.10% | [4] |
Experimental Protocols
1. Preparation of this compound Internal Standard Spiking Solution
This protocol describes the preparation of a 10 ng/mL this compound internal standard (IS) spiking solution. This concentration is a general guideline and should be optimized based on the specific analytical method's calibration range and the expected analyte concentrations.
Materials:
-
This compound reference standard
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated pipettes
Procedure:
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound reference standard.
-
Dissolve the weighed standard in a 1 mL volumetric flask with methanol.
-
Ensure complete dissolution by vortexing.
-
-
Intermediate Stock Solution (1 µg/mL):
-
Pipette 10 µL of the 1 mg/mL primary stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and deionized water.
-
Mix thoroughly.
-
-
Working Internal Standard Spiking Solution (10 ng/mL):
-
Pipette 100 µL of the 1 µg/mL intermediate stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and deionized water.
-
This solution is now ready for spiking into plasma samples prior to extraction.
-
2. Sample Preparation: Protein Precipitation
This protocol outlines a simple and rapid protein precipitation method for the extraction of agomelatine and this compound from human plasma.
Materials:
-
Human plasma samples (blank, calibration standards, quality controls, and unknown samples)
-
This compound working IS spiking solution (10 ng/mL)
-
Acetonitrile (containing 0.1% formic acid, chilled to 4°C)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated centrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 10 ng/mL this compound working IS spiking solution to each tube (except for blank samples, to which 20 µL of the dilution solvent is added).
-
Vortex briefly to mix.
-
Add 300 µL of chilled acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Visualizations
Experimental Workflow for Sample Analysis
A schematic of the experimental workflow for the quantification of agomelatine in plasma.
Agomelatine Signaling Pathway
The signaling pathway of agomelatine, highlighting its dual action on melatonergic and serotonergic receptors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Agomelatine? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Validated LC-MS/MS method for quantification of agomelatine in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of Agomelatine-d4 in pharmacokinetic studies of Agomelatine.
Application of Agomelatine-d4 in Pharmacokinetic Studies of Agomelatine
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the application of this compound as an internal standard in the pharmacokinetic analysis of Agomelatine. The use of a stable isotope-labeled internal standard such as this compound is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It ensures the highest accuracy and precision by compensating for variability during sample preparation and analysis.
Introduction to Agomelatine and the Role of a Deuterated Internal Standard
Agomelatine is a melatonergic antidepressant used for the treatment of major depressive disorder. Accurate characterization of its pharmacokinetic profile is crucial for determining appropriate dosing regimens and understanding its disposition in the body. Pharmacokinetic studies rely on robust bioanalytical methods to quantify the drug in biological matrices like plasma.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is highly recommended for quantitative LC-MS/MS analysis. This compound is chemically identical to Agomelatine, except that four hydrogen atoms have been replaced by deuterium. This results in a mass shift, allowing the mass spectrometer to distinguish between the analyte and the internal standard. Since this compound has nearly identical physicochemical properties to Agomelatine, it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects. This co-behavior allows it to accurately correct for any variations that may occur during the analytical process, from sample extraction to detection.
Pharmacokinetic Parameters of Agomelatine
The pharmacokinetic profile of Agomelatine is characterized by rapid absorption and extensive first-pass metabolism. The following table summarizes key pharmacokinetic parameters of Agomelatine following oral administration, which would be determined in a study utilizing this compound as an internal standard.
| Parameter | Description | Value |
| Tmax (h) | Time to reach maximum plasma concentration | 1-2 |
| Cmax (ng/mL) | Maximum plasma concentration | Highly variable |
| t1/2 (h) | Elimination half-life | 1-2 |
| Bioavailability (%) | Fraction of administered dose reaching systemic circulation | <5% |
| Protein Binding (%) | Extent of binding to plasma proteins | ~95% |
| Metabolism | Primary route of elimination | Hepatic (CYP1A2, CYP2C9) |
Note: The values presented are typical ranges and can exhibit significant inter-individual variability.
Experimental Protocols
Bioanalytical Method for Agomelatine Quantification in Human Plasma using LC-MS/MS
This protocol describes a validated method for the quantification of Agomelatine in human plasma using this compound as an internal standard.
a. Materials and Reagents:
-
Agomelatine reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents
b. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
c. Preparation of Standards and Quality Control Samples:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Agomelatine and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Agomelatine stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) in the same diluent.
-
Calibration Curve and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare a calibration curve (e.g., 0.05 to 50 ng/mL) and QC samples at low, medium, and high concentrations.
d. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, calibration standard, or QC, add 25 µL of the this compound internal standard working solution and vortex.
-
Add 50 µL of a suitable buffer (e.g., 0.1 M sodium carbonate) and vortex.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate), vortex for 5 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
e. LC-MS/MS Conditions:
| Parameter | Condition |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 30% B, increase to 90% B over 3 min, hold for 1 min, return to 30% B and equilibrate for 1 min. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | See table below |
f. Mass Spectrometry Parameters:
The following table lists the Multiple Reaction Monitoring (MRM) transitions for Agomelatine and the predicted transition for this compound. The product ion for this compound is expected to be the same as for Agomelatine, as the deuterium atoms are located on the ethyl side chain which is distal to the fragmentation site.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Agomelatine | 244.1 | 185.1 |
| This compound | 248.1 | 185.1 |
Note: The MRM transition for this compound is predicted and should be confirmed experimentally.
Pharmacokinetic Study Protocol
This protocol outlines a typical design for a pharmacokinetic study of Agomelatine in healthy human volunteers.
a. Study Design:
-
Single-center, open-label, single-dose study.
-
Enroll a cohort of healthy male and female volunteers.
-
Subjects receive a single oral dose of Agomelatine (e.g., 25 mg).
b. Blood Sampling:
-
Collect venous blood samples into K2EDTA tubes at pre-dose (0 h) and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 h).
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
c. Bioanalysis:
-
Analyze the plasma samples for Agomelatine concentrations using the validated LC-MS/MS method described above.
d. Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) from the plasma concentration-time data using non-compartmental analysis.
Visualizations
Signaling Pathway of Agomelatine
Agomelatine exerts its antidepressant effects through a unique mechanism of action involving melatonergic (MT1/MT2) receptor agonism and serotonergic (5-HT2C) receptor antagonism. This dual action leads to the resynchronization of circadian rhythms and an increase in dopamine and norepinephrine levels in the frontal cortex.
Caption: Mechanism of action of Agomelatine.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates the workflow for a typical pharmacokinetic study of Agomelatine, from sample collection to data analysis.
Caption: Workflow for Agomelatine pharmacokinetic analysis.
Troubleshooting & Optimization
How to resolve co-elution of Agomelatine and Agomelatine-d4 peaks.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the analysis of Agomelatine, with a specific focus on the co-elution of Agomelatine and its deuterated internal standard, Agomelatine-d4.
Frequently Asked Questions (FAQs)
Q1: What are the common causes for the co-elution of Agomelatine and this compound?
A1: Co-elution of Agomelatine and its deuterated internal standard (this compound) is a common challenge in bioanalytical methods due to their high structural similarity. The primary reasons for this issue include:
-
Insufficient Chromatographic Resolution: The analytical column and mobile phase conditions may not be optimal to separate two molecules that differ only by a few deuterium atoms. Isotopes can have very small differences in their physical properties, leading to minimal separation.[1]
-
Method Parameters: Inadequate optimization of critical method parameters such as mobile phase composition, gradient slope, flow rate, and column temperature can lead to poor separation.
-
Column Degradation: Over time, the performance of an analytical column can degrade, leading to broader peaks and reduced resolution. This can be caused by sample matrix effects or the use of harsh mobile phases.
-
Inappropriate Stationary Phase: The choice of stationary phase chemistry is crucial for achieving separation between structurally similar compounds. A stationary phase that does not offer sufficient selectivity for Agomelatine and its deuterated analogue will result in co-elution.
Q2: How can I visually identify if I have a co-elution problem?
A2: Co-elution can manifest in your chromatogram in several ways:
-
Peak Shoulders or Tailing: Instead of a symmetrical Gaussian peak, you might observe a "shoulder" on the ascending or descending side of the peak.[2] This is a strong indicator that another compound is eluting very closely.
-
Broader than Expected Peaks: If the peak for Agomelatine appears significantly broader than what is typically achieved with your column and conditions for a single analyte, it could be due to the underlying presence of the co-eluting deuterated standard.
-
Inconsistent Peak Ratios: In mass spectrometry detection, if you are monitoring specific ion transitions for both Agomelatine and this compound, inconsistent ion ratios across the peak can indicate that the two compounds are not eluting perfectly together.
Troubleshooting Guide: Resolving Co-elution
If you are experiencing co-elution of Agomelatine and this compound, follow this step-by-step troubleshooting guide.
Step 1: Initial Assessment and System Check
Before modifying the chromatographic method, it's essential to ensure the LC system is performing optimally.
Workflow for Initial System Check
Caption: Initial LC system health check workflow.
Step 2: Method Optimization Strategies
If the system is functioning correctly, the next step is to optimize the chromatographic method. The goal is to alter the selectivity of the separation.
Troubleshooting Logic for Method Optimization
Caption: Logical workflow for chromatographic method optimization.
1. Modification of Mobile Phase Composition:
The polarity and composition of the mobile phase are critical factors affecting separation.[3]
-
Protocol:
-
Baseline: Start with a common mobile phase for Agomelatine analysis, for example, Acetonitrile and water with 0.1% formic acid.
-
Vary Organic Modifier: Systematically change the ratio of the organic modifier (e.g., Acetonitrile) to the aqueous phase. For instance, if your current method uses 60:40 Acetonitrile:Water, try 55:45 and 65:35.
-
Change Organic Modifier: Substitute Acetonitrile with Methanol or Isopropanol. The different solvent selectivity can significantly impact the retention behavior of the analytes.
-
Adjust Additives: Vary the concentration or type of acidic additive (e.g., from 0.1% formic acid to 0.05% trifluoroacetic acid) or introduce a basic additive if compatible with the stationary phase. The pH of the mobile phase can influence the ionization state of the analytes and their interaction with the stationary phase.[3][4]
-
2. Adjustment of the Gradient Profile:
For gradient elution, the slope of the gradient plays a significant role in the resolution of closely eluting peaks.
-
Protocol:
-
Shallow Gradient: If you are using a gradient, make it shallower around the elution time of Agomelatine. This provides more time for the analytes to interact with the stationary phase, potentially improving separation.
-
Isocratic Hold: Introduce a short isocratic hold in the gradient at a mobile phase composition just before the elution of the target peaks.
-
3. Temperature Variation:
Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity.[3]
-
Protocol:
-
Systematically vary the column temperature. For example, if your current method is at 30°C, evaluate the separation at 25°C, 35°C, and 40°C.
-
Note: Lower temperatures often increase retention and can sometimes improve the resolution of closely eluting compounds. Conversely, higher temperatures can lead to sharper peaks but may reduce retention and resolution if the effect on selectivity is negative.
-
4. Evaluation of Different Stationary Phases:
If modifications to the mobile phase and temperature do not provide adequate resolution, changing the column (stationary phase) is the next logical step.
-
Protocol:
-
Alternative C18 Phases: Not all C18 columns are the same. Try a C18 column from a different manufacturer or one with a different bonding density or end-capping.
-
Different Phenyl-Hexyl or Biphenyl Phases: These stationary phases offer different selectivity compared to C18 due to pi-pi interactions, which can be beneficial for separating aromatic compounds like Agomelatine. A BDS Hypersil phenyl column has been successfully used for the separation of Agomelatine from its degradation products.[5]
-
Cyano Phases: A Cyano stationary phase has also been reported for the analysis of Agomelatine.[6]
-
Summary of Published Chromatographic Conditions for Agomelatine
For easy comparison, the following table summarizes various published HPLC conditions for the analysis of Agomelatine. These can serve as a starting point for method development and troubleshooting.
| Parameter | Method 1 [7] | Method 2 [8] | Method 3 [9] | Method 4 [10] |
| Column | Zorbax extended-C18 (150 x 4.6 mm, 5 µm) | Enable thermo hypersil C18 (250×4.6mm, 5µm) | Enable C18 (150×4.6mm, 5μm) | C18 (250 mm × 4.6 mm, 5 μm) |
| Mobile Phase | 0.1% Ammonium formate : Acetonitrile (40:60, v/v) | Phosphate buffer : Methanol (60:40, v/v) | Acetonitrile : Methanol : Water (55:25:20, v/v/v) | 0.05 M KH2PO4 (pH 2.9) : Acetonitrile (60:40, v/v) |
| Flow Rate | 0.8 mL/min | 1.0 mL/min | 1.0 mL/min | 2.0 mL/min |
| Detection | Not Specified | PDA at 232 nm | UV at 230 nm | Not Specified |
| Retention Time | Not Specified | 3.3 min | 4.2 min | Not Specified |
Disclaimer: The information provided in this technical support guide is intended for guidance and informational purposes only. The specific experimental conditions may need to be optimized for your particular instrumentation and application. Always refer to relevant safety data sheets and follow good laboratory practices.
References
- 1. Isotope separations using chromatographic methods [inis.iaea.org]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of agomelatine stability under different stress conditions using an HPLC method with fluorescence detection: application to the analysis of tablets and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 7. phmethods.net [phmethods.net]
- 8. ijpra.com [ijpra.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
Minimizing matrix effects in Agomelatine quantification with Agomelatine-d4.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Agomelatine using its deuterated internal standard, Agomelatine-d4.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound recommended for the quantification of Agomelatine?
A1: A deuterated internal standard (IS) is considered the gold standard in quantitative LC-MS analysis. Since this compound is structurally and chemically very similar to Agomelatine, it co-elutes and experiences similar ionization suppression or enhancement effects in the mass spectrometer's ion source. This co-behavior allows this compound to effectively compensate for variations in sample preparation and matrix effects, leading to more accurate and precise quantification of Agomelatine.
Q2: What are the common sample preparation techniques to minimize matrix effects for Agomelatine analysis in plasma?
A2: The most common techniques to reduce interference from plasma components are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT). LLE and SPE are generally more effective at removing phospholipids and other matrix components compared to PPT, thus providing a cleaner extract and minimizing matrix effects.
Q3: What are the typical mass transitions (MRM) for Agomelatine and this compound?
A3: In positive electrospray ionization (ESI+) mode, the commonly monitored mass transitions are:
-
This compound: m/z 248.1 → 189.3 (Note: The exact m/z for this compound may vary slightly based on the position of the deuterium labels, a common transition is also m/z 285.2 → 193.2, which appears to be for a different deuterated standard than d4)[1][2]
Q4: How can I assess the extent of matrix effects in my assay?
A4: The matrix effect can be quantitatively assessed by calculating the Matrix Factor (MF). This is determined by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in Agomelatine quantification | Inconsistent sample preparation. | Ensure precise and consistent execution of the sample preparation protocol. Use automated liquid handlers if available. |
| Significant and variable matrix effects. | Optimize the sample clean-up procedure. Consider switching from protein precipitation to LLE or SPE. | |
| Poor peak shape (tailing or fronting) | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure Agomelatine is in a consistent ionic state. | |
| Low signal intensity for Agomelatine and this compound | Ion suppression from the matrix. | Improve sample clean-up. Dilute the sample extract if sensitivity allows. |
| Suboptimal MS source parameters. | Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for Agomelatine and this compound. | |
| This compound does not compensate for matrix effects | Differential matrix effects on the analyte and IS. | Ensure the IS is added early in the sample preparation process. Investigate different sample clean-up strategies. |
| Co-eluting isobaric interference. | Improve chromatographic separation to resolve the interference. |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma sample, add 50 µL of this compound internal standard working solution (e.g., 100 ng/mL).
-
Add 100 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).
-
Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column is commonly used (e.g., Zorbax SB-C18, 150 x 2.1 mm, 5 µm).[1]
-
Mobile Phase: An isocratic mobile phase consisting of 5 mM ammonium acetate solution (containing 0.1% formic acid) and methanol (30:70, v/v) is effective.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Source Parameters: Optimize as per instrument manufacturer's recommendations.
Data Presentation
Table 1: Representative LC-MS/MS Parameters for Agomelatine and this compound
| Parameter | Agomelatine | This compound |
| Precursor Ion (m/z) | 244.1 | 248.1 |
| Product Ion (m/z) | 185.3 | 189.3 |
| Dwell Time (ms) | 200 | 200 |
| Collision Energy (eV) | 15 | 15 |
| Declustering Potential (V) | 50 | 50 |
Table 2: Example of Matrix Effect Assessment
| Analyte | Concentration (ng/mL) | Peak Area (Neat Solution) | Peak Area (Post-extraction Spike) | Matrix Factor |
| Agomelatine | 1 | 50,000 | 42,500 | 0.85 (Suppression) |
| This compound | 100 | 1,000,000 | 850,000 | 0.85 (Suppression) |
Visualizations
Caption: Workflow for Agomelatine quantification.
Caption: Troubleshooting high result variability.
References
Addressing ion suppression/enhancement for Agomelatine in LC-MS/MS.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression and enhancement during the LC-MS/MS analysis of Agomelatine.
Frequently Asked Questions (FAQs)
Q1: What are ion suppression and enhancement in the context of Agomelatine LC-MS/MS analysis?
A1: Ion suppression and enhancement are types of matrix effects that can significantly impact the accuracy, precision, and sensitivity of your Agomelatine analysis.
-
Ion Suppression: This phenomenon leads to a decreased response of the analyte of interest (Agomelatine) due to the presence of co-eluting matrix components (e.g., salts, lipids, proteins) from the biological sample. These interfering molecules compete with Agomelatine for ionization in the MS source, resulting in a lower-than-expected signal.
-
Ion Enhancement: Conversely, ion enhancement is an increase in the analyte's signal due to co-eluting matrix components that improve the ionization efficiency of Agomelatine.
Q2: What are the common causes of ion suppression for Agomelatine in biological samples?
A2: The primary causes of ion suppression for Agomelatine in biological matrices like plasma, serum, or saliva include:
-
Endogenous Matrix Components: Phospholipids, salts, and proteins are major contributors to ion suppression.
-
Sample Preparation: Inadequate sample cleanup can leave behind significant amounts of interfering substances.
-
Chromatographic Conditions: Poor chromatographic separation can lead to the co-elution of Agomelatine with matrix components.
-
High Analyte Concentration: In some cases, very high concentrations of the analyte itself can lead to self-suppression.
Q3: How can I determine if my Agomelatine analysis is affected by ion suppression or enhancement?
A3: A common method to assess matrix effects is the post-extraction addition technique. This involves comparing the response of Agomelatine spiked into an extracted blank matrix with the response of Agomelatine in a neat solution (e.g., mobile phase).
Matrix Factor (MF) is calculated as: MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
Q4: What are some effective sample preparation techniques to minimize ion suppression for Agomelatine?
A4: The choice of sample preparation is crucial for minimizing matrix effects. Common and effective techniques include:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and removing interfering components.[1]
-
Liquid-Liquid Extraction (LLE): LLE is another widely used method that can provide clean extracts.[2][3]
-
Protein Precipitation (PPT): While simpler, PPT is generally less effective at removing phospholipids and other small molecules that can cause ion suppression.
Q5: What should I consider when selecting an internal standard (IS) for Agomelatine analysis?
A5: An ideal internal standard should co-elute with Agomelatine and experience similar matrix effects. A stable isotope-labeled (SIL) internal standard of Agomelatine is the best choice as it has nearly identical physicochemical properties and chromatographic behavior. If a SIL-IS is not available, a structural analog that elutes close to Agomelatine can be used. For instance, fluoxetine has been used as an internal standard for Agomelatine.[3]
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing and Mitigating Ion Suppression
This guide provides a step-by-step workflow for identifying and addressing ion suppression in your Agomelatine LC-MS/MS method.
Step 1: Confirm System Performance
-
Action: Inject a neat standard solution of Agomelatine.
-
Expected Outcome: A sharp, symmetrical peak with a high signal-to-noise ratio.
-
Troubleshooting: If the peak shape or intensity is poor, troubleshoot the LC-MS/MS system (e.g., check mobile phases, column, MS source parameters) before proceeding.
Step 2: Evaluate Matrix Effects
-
Action: Perform a post-extraction addition experiment using a blank matrix sample.
-
Expected Outcome: The matrix factor should be close to 1.
-
Troubleshooting: If significant ion suppression or enhancement is observed, proceed to Step 3.
Step 3: Optimize Sample Preparation
-
Action: If currently using PPT, consider switching to LLE or SPE. If already using LLE or SPE, optimize the extraction protocol (e.g., change solvents, pH, or SPE sorbent).
-
Expected Outcome: A cleaner extract with a matrix factor closer to 1.
-
Troubleshooting: If ion suppression persists, proceed to Step 4.
Step 4: Improve Chromatographic Separation
-
Action: Modify the chromatographic method to better separate Agomelatine from the interfering matrix components. This can involve changing the column, mobile phase composition, or gradient profile.
-
Expected Outcome: Agomelatine elutes in a region with minimal matrix interference.
-
Troubleshooting: If ion suppression is still problematic, consider using a stable isotope-labeled internal standard.
Data Presentation
The following tables summarize quantitative data from published studies on Agomelatine analysis, highlighting extraction recovery and matrix effects with different sample preparation methods.
Table 1: Liquid-Liquid Extraction (LLE) Performance for Agomelatine
| Analyte | Internal Standard | Extraction Solvent | Mean Recovery (%) | Matrix Effect (%) | Reference |
| Agomelatine | Fluoxetine | Not Specified | 67.10 | Not Reported | [3] |
Table 2: Microextraction by Packed Sorbent (SPE) Performance for Agomelatine
| Analyte | Matrix | Mean Extraction Yield (%) | Remarks | Reference |
| Agomelatine | Saliva and Plasma | > 89 | Good clean-up of the matrices | [4][5] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Agomelatine in Human Plasma
This protocol is adapted from a validated LC-MS/MS method.[2]
-
To 500 µL of human plasma in a centrifuge tube, add the internal standard solution.
-
Add 100 µL of 0.1 M NaOH and vortex for 30 seconds.
-
Add 3 mL of the extraction solvent (e.g., a mixture of n-hexane and dichloromethane).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Protocol 2: Microextraction by Packed Sorbent (SPE) for Agomelatine in Saliva and Plasma
This protocol is based on a method developed for the analysis of Agomelatine in various matrices.[4][5]
-
Conditioning: Condition the SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma or saliva sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elution: Elute Agomelatine from the cartridge with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for injection.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Validated LC-MS/MS method for quantification of agomelatine in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multi-matrix assay of the first melatonergic antidepressant agomelatine by combined liquid chromatography-fluorimetric detection and microextraction by packed sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multi-matrix assay of the first melatonergic antidepressant agomelatine by combined liquid chromatography-fluorimetric detection and microextraction by packed sorbent. | Sigma-Aldrich [sigmaaldrich.com]
Optimizing ESI source parameters for Agomelatine-d4 analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing Electrospray Ionization (ESI) source parameters for the analysis of Agomelatine-d4.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting ESI source parameters for this compound analysis?
A1: While optimal parameters are instrument-dependent, published methods for Agomelatine provide a strong starting point. Analysis is typically performed in positive ionization mode.[1][2] The following table summarizes recommended starting ranges based on common practices for small molecules.
Table 1: Recommended Starting ESI Source Parameters (Positive Ion Mode)
| Parameter | Recommended Range | Purpose & Considerations |
|---|---|---|
| Capillary Voltage | 3.0 – 5.0 kV | Drives the electrospray process. Too low results in poor ionization; too high can cause instability or in-source fragmentation.[3][4] |
| Nebulizer Gas Pressure | 20 - 60 psi | Assists in forming a fine spray of droplets. Higher pressure creates smaller droplets, aiding desolvation.[3][5] |
| Drying Gas Flow | 5 - 12 L/min | Aids in solvent evaporation from the ESI droplets to release gas-phase ions.[5][6] |
| Drying Gas Temperature | 250 - 450 °C | Heats the drying gas to facilitate desolvation. Overheating can cause thermal degradation of the analyte.[3] |
| Cone Voltage | 15 - 40 V | Extracts ions into the mass spectrometer and can help break up solvent clusters. Higher voltages can induce fragmentation.[7] |
| LC Flow Rate | 0.2 - 0.6 mL/min | Lower flow rates generally improve ESI efficiency.[3] Published methods for Agomelatine often use flow rates around 0.3 mL/min.[2] |
Q2: I am not observing any signal for this compound. What are the first things I should check?
A2: A complete lack of signal often points to a fundamental issue with the system setup or the spray process itself. Follow this checklist:
-
Verify Liquid Flow: Ensure your LC pump is delivering the mobile phase at the expected pressure and flow rate.
-
Check for Stable Spray: Visually inspect the ESI needle if your instrument has a source window. An unstable or sputtering spray will not generate a consistent ion beam.[8] This can be caused by clogs in the sample path or improper needle positioning.
-
Confirm System Leaks: Check for air leaks in the gas lines or LC connections. In manual tune, look for characteristic background ions of air, such as N₂ (m/z 28) and O₂ (m/z 32).[9]
-
Review MS Method Parameters: Double-check that the mass spectrometer is set to monitor the correct m/z for the this compound precursor ion and that the ionization mode is set to positive ESI.
-
Ensure Sample Integrity: Confirm the concentration and preparation of your this compound standard.
Q3: My signal for this compound is present but weak and unstable. How can I improve it?
A3: A weak or unstable signal indicates that the ionization or ion transmission process is suboptimal.
-
Optimize Sprayer Voltage: This is a critical parameter. Instead of using a default value, try varying the voltage in increments of 250-500V. Sometimes a lower voltage can reduce noise and provide a more stable signal by preventing phenomena like corona discharge.[7][10]
-
Adjust Nebulizer Gas: The nebulizer pressure directly affects droplet size. Systematically increase the pressure to see if smaller droplets improve desolvation and signal intensity.[3]
-
Optimize Source Position: The position of the ESI probe relative to the sampling cone can significantly impact sensitivity. Refer to your instrument's manual for guidance on optimizing the horizontal and vertical position for your flow rate.[7]
-
Check Mobile Phase Composition: ESI efficiency is highly dependent on the mobile phase. Ensure sufficient organic content (e.g., methanol or acetonitrile) to promote efficient spraying. The use of additives like 0.1% formic acid or ammonium acetate is crucial for enhancing protonation in positive mode.[2][3]
Q4: Do I need to use different ESI source parameters for this compound compared to unlabeled Agomelatine?
A4: For the primary ESI source parameters (Capillary Voltage, Gas Flow, Temperature), the optimal settings for this compound and unlabeled Agomelatine will be virtually identical. However, a key difference can arise with the Cone Voltage (also called declustering potential or orifice voltage).
Deuteration can sometimes alter the fragmentation patterns of a molecule during collision-induced dissociation (CID).[11] Since the cone voltage can induce in-source fragmentation, it's important to optimize this parameter specifically for this compound to maximize the signal of your target precursor ion and minimize unwanted fragmentation before it enters the mass analyzer.[12] This is especially critical when developing an MRM (Multiple Reaction Monitoring) method.
Troubleshooting Guide
Use the following table to diagnose and resolve common issues during your analysis.
Table 2: Troubleshooting Common Issues in this compound Analysis
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
|---|---|---|
| High Background Noise | 1. Contaminated mobile phase or solvent. 2. Air leak in the system. 3. Suboptimal sprayer voltage causing discharge. | 1. Prepare fresh mobile phase using LC-MS grade reagents. Run a solvent blank to check for contamination.[8] 2. Check gas fittings and look for ions like m/z 28 and 32.[9] 3. Try reducing the capillary voltage.[7] |
| Poor Peak Shape / Tailing | 1. Suboptimal chromatography. 2. Ion suppression from matrix effects. 3. Saturation of the detector. | 1. Ensure mobile phase pH is appropriate. For Agomelatine, a mobile phase with 0.1% formic acid is common.[2] 2. Improve sample cleanup or dilute the sample. 3. If peaks are flat-topped, your sample is too concentrated. Dilute and re-inject.[13] |
| Signal Drops During Gradient | 1. Changing mobile phase properties affecting ESI efficiency. | 1. This is a known phenomenon. The changing percentage of organic solvent alters the droplet properties.[10] Optimize source parameters (especially gas flow and temperature) at the elution time of your analyte. |
| Inconsistent Results (Poor Precision) | 1. Unstable electrospray. 2. Fluctuations in source temperature. 3. Sample carryover in the autosampler. | 1. Re-optimize nebulizer pressure and capillary voltage. Check for clogs.[8] 2. Allow the instrument sufficient time to equilibrate. 3. Develop a more effective needle wash method.[14] |
Experimental Protocols
Protocol 1: ESI Source Parameter Optimization via Flow Injection Analysis (FIA)
This protocol allows for rapid optimization of source parameters without a chromatographic column.
-
System Preparation:
-
Replace the LC column with a union or a short piece of PEEK tubing.
-
Prepare a solution of this compound (e.g., 100 ng/mL) in a solvent mixture representative of your mobile phase at the time of elution (e.g., 70:30 Methanol:Water with 0.1% Formic Acid).[2]
-
Set the LC pump to deliver this solution at your target flow rate (e.g., 0.3 mL/min).[2]
-
-
MS Setup:
-
Set the mass spectrometer to positive ESI mode.
-
Monitor the precursor ion for this compound.
-
Open the instrument's manual tuning software to view the live ion signal.
-
-
Optimization Sequence:
-
Allow the system to stabilize for 5-10 minutes until the signal is consistent.
-
Capillary Voltage: Vary the voltage from 2.5 kV to 5.0 kV in 0.5 kV steps. Record the voltage that provides the highest and most stable signal.
-
Drying Gas Temperature: At the optimal capillary voltage, vary the temperature from 250 °C to 450 °C in 50 °C steps. Find the temperature that maximizes signal without evidence of degradation.
-
Drying Gas Flow: At the optimized voltage and temperature, adjust the gas flow (e.g., from 5 L/min to 12 L/min) to find the optimal setting.
-
Nebulizer Pressure: Adjust the nebulizer pressure (e.g., from 20 psi to 60 psi) to maximize signal intensity.
-
Cone Voltage: Finally, vary the cone voltage (e.g., from 10 V to 50 V) to maximize the precursor ion signal. Note if significant fragmentation occurs at higher values.
-
-
Finalization:
-
Confirm the optimal parameters by re-testing the initial best settings to check for any interplay between parameters.
-
Save the optimized source parameters as a new method.
-
Visualizations
Caption: Workflow for systematic ESI source parameter optimization.
Caption: Troubleshooting decision tree for low signal intensity.
References
- 1. Validated LC-MS/MS method for quantification of agomelatine in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS method for the determination of agomelatine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 4. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 5. agilent.com [agilent.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. cgspace.cgiar.org [cgspace.cgiar.org]
- 9. agilent.com [agilent.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. analytical chemistry - Stronger ESI signal for deuterated substances - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. web.uvic.ca [web.uvic.ca]
- 14. simbecorion.com [simbecorion.com]
Troubleshooting poor peak shape for Agomelatine in HPLC.
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Agomelatine, with a focus on resolving poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for Agomelatine in reverse-phase HPLC?
A1: Peak tailing for Agomelatine, a basic compound, is frequently caused by secondary interactions between the analyte and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3] These interactions can lead to a portion of the analyte being more strongly retained, resulting in a skewed peak with a "tail."
Q2: How does the mobile phase pH affect the peak shape of Agomelatine?
A2: The pH of the mobile phase is critical for achieving a symmetrical peak shape for Agomelatine. If the mobile phase pH is close to the pKa of Agomelatine, the compound can exist in both ionized and non-ionized forms, leading to peak broadening or tailing.[2] For basic compounds like Agomelatine, operating at a lower pH (e.g., pH 2.5-3) can protonate the silanol groups on the column, minimizing secondary interactions and improving peak symmetry.[3]
Q3: Can column overload cause poor peak shape for Agomelatine?
A3: Yes, both mass and concentration overload can lead to poor peak shape.[3][4]
-
Mass overload can cause peak tailing because the stationary phase becomes saturated with the analyte.[4]
-
Concentration overload can lead to peak fronting, where the leading edge of the peak is sloped.[4] To check for overload, try reducing the sample concentration or injection volume.[4][5]
Q4: What type of HPLC column is recommended for Agomelatine analysis?
A4: For reverse-phase HPLC analysis of Agomelatine, C18 columns are most commonly used.[6][7][8][9] To minimize peak tailing, it is advisable to use a modern, high-purity silica column that is well end-capped. End-capping chemically modifies the stationary phase to cover most of the residual silanol groups, thereby reducing secondary interactions.[1][2]
Troubleshooting Guide: Poor Peak Shape for Agomelatine
This guide provides a systematic approach to diagnosing and resolving common peak shape issues for Agomelatine.
Problem: Peak Tailing
Peak tailing is observed when the latter half of the peak is broader than the front half.
Troubleshooting Workflow for Peak Tailing
Caption: A flowchart for troubleshooting Agomelatine peak tailing.
Problem: Peak Fronting
Peak fronting is characterized by a leading edge that is less steep than the trailing edge.
Troubleshooting Workflow for Peak Fronting
Caption: A flowchart for troubleshooting Agomelatine peak fronting.
Experimental Protocols and Data
Recommended HPLC Methods for Agomelatine
The following table summarizes validated HPLC methods for the analysis of Agomelatine, which can serve as a starting point for method development and troubleshooting.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Zorbax extended C18 (150 mm x 4.6 mm, 5 µm)[6] | Thermo scientific C18 (250mm x 4.6 mm, 5 µm)[7] | Zorbax extended-C18 (150 × 4.6 mm, 5 µm)[8] | Enable C18 (150×4.6mm, 5μm)[9] |
| Mobile Phase | 0.05% Formic acid and Methanol (35:65 v/v)[6] | Methanol and Water (75:25 % v/v)[7] | 0.1% Ammonium formate and Acetonitrile (40:60, v/v)[8] | Acetonitrile, Methanol, and Water (55:25:20, v/v/v)[9] |
| Flow Rate | 1.0 ml/min[6] | 1.2 ml/min[7] | 0.8 ml/min[8] | 1.0 ml/min[9] |
| Detection (UV) | 230 nm[6] | 236 nm[7] | 229 nm[8] | 230 nm[9] |
| Retention Time | ~5.20 min[6] | ~4.53 min[7] | ~2.66 min[8] | ~4.2 min[9] |
Protocol for Mobile Phase Preparation (Method 1 Example)
Objective: To prepare the mobile phase consisting of 0.05% formic acid and methanol (35:65 v/v).
Materials:
-
HPLC-grade formic acid
-
HPLC-grade methanol
-
HPLC-grade water
-
Graduated cylinders
-
Volumetric flasks
-
Filtration apparatus with a 0.45 µm membrane filter
-
Sonicator
Procedure:
-
Prepare 0.05% Formic Acid Solution:
-
Pipette 0.5 mL of formic acid into a 1000 mL volumetric flask.
-
Add HPLC-grade water to the mark.
-
Mix thoroughly.
-
-
Prepare the Mobile Phase:
-
Measure 350 mL of the 0.05% formic acid solution using a graduated cylinder.
-
Measure 650 mL of HPLC-grade methanol using a separate graduated cylinder.
-
Combine the two solutions in a suitable glass container.
-
-
Degas the Mobile Phase:
-
Filter the mobile phase through a 0.45 µm membrane filter to remove any particulate matter.
-
Sonicate the filtered mobile phase for 15-20 minutes to remove dissolved gases.
-
-
The mobile phase is now ready for use in the HPLC system.
Protocol for Sample Preparation
Objective: To prepare a standard solution of Agomelatine.
Materials:
-
Agomelatine reference standard
-
HPLC-grade methanol (or other suitable organic solvent)[10]
-
Volumetric flasks
-
Analytical balance
-
Syringe filters (0.45 µm)
Procedure:
-
Prepare a Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of Agomelatine reference standard.
-
Transfer the powder to a 10 mL volumetric flask.
-
Dissolve the powder in a small amount of methanol and sonicate if necessary.
-
Add methanol to the mark and mix well.
-
-
Prepare a Working Standard Solution (e.g., 10 µg/mL):
-
Pipette 0.1 mL of the stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the mobile phase.
-
Mix thoroughly.
-
-
Filter the Sample:
-
Before injection, filter the working standard solution through a 0.45 µm syringe filter to prevent particulates from entering the HPLC system.
-
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. acdlabs.com [acdlabs.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. chemtech-us.com [chemtech-us.com]
- 6. jchps.com [jchps.com]
- 7. ijpbs.com [ijpbs.com]
- 8. phmethods.net [phmethods.net]
- 9. researchgate.net [researchgate.net]
- 10. ijprajournal.com [ijprajournal.com]
Technical Support Center: Agomelatine-d4 in Quantitative Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Agomelatine-d4 purity on quantitative accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in quantitative analysis?
This compound is a deuterated form of Agomelatine, where four hydrogen atoms have been replaced with deuterium atoms. It is primarily used as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis, especially in liquid chromatography-mass spectrometry (LC-MS/MS) methods. Because its chemical and physical properties are nearly identical to Agomelatine, it co-elutes and experiences similar ionization effects, allowing it to accurately correct for variations during sample preparation and analysis, thereby improving the precision and accuracy of the quantification.[1][2]
Q2: How can the purity of this compound affect my quantitative results?
The purity of this compound is critical for accurate quantification. The most significant concern is the presence of unlabeled Agomelatine as an impurity.[3] This impurity will contribute to the signal of the analyte (Agomelatine), leading to an artificially inflated response and an overestimation of the Agomelatine concentration in your samples. This can result in erroneous pharmacokinetic and bioavailability data.
Q3: What are the regulatory guidelines regarding internal standard purity?
Regulatory bodies like the ICH (International Council for Harmonisation) provide guidance on the validation of bioanalytical methods. The ICH M10 guideline, for instance, suggests that the contribution of the internal standard to the analyte signal at the Lower Limit of Quantitation (LLOQ) should not exceed 20%.[3][4]
Q4: How can I check the purity of a new lot of this compound?
It is crucial to assess the purity of each new lot of this compound. A straightforward method is to inject a high concentration of the this compound solution and monitor the mass transition of the unlabeled Agomelatine. The peak area of the unlabeled Agomelatine should be minimal. A detailed experimental protocol for this assessment is provided below.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inaccurate or biased results (consistently high concentrations of Agomelatine). | The this compound internal standard may be contaminated with unlabeled Agomelatine. | 1. Perform a purity check of the this compound standard (see Experimental Protocol 1). 2. If significant contamination is found, obtain a new, higher-purity batch of this compound. 3. If a new batch is not immediately available, and the level of impurity is known and consistent, it may be possible to correct the results mathematically, though this is not ideal for regulated studies. |
| Non-linear calibration curve, especially at the lower end. | Contribution from the unlabeled Agomelatine in the internal standard can disproportionately affect the lower concentration points of the calibration curve.[5] | 1. Confirm the purity of the this compound. 2. Optimize the concentration of the internal standard. A lower concentration might reduce the absolute contribution of the impurity. 3. Consider using a different weighting factor for the regression analysis of the calibration curve (e.g., 1/x or 1/x²). |
| High variability in quality control (QC) sample results. | Inconsistent levels of impurity across different aliquots of the internal standard working solution or interaction with the matrix. | 1. Ensure the internal standard working solution is well-homogenized. 2. Re-evaluate the purity of the this compound stock solution. 3. Investigate potential matrix effects that might be different for Agomelatine and this compound. |
| Presence of a small peak at the retention time of Agomelatine in blank samples spiked only with this compound. | This is a direct indication of the presence of unlabeled Agomelatine in your internal standard. | 1. Quantify the percentage of the unlabeled analyte in the internal standard. 2. Based on the level of contamination, decide if the batch is acceptable for your assay's sensitivity and accuracy requirements. |
Experimental Protocols
Protocol 1: Assessment of this compound Purity
Objective: To determine the percentage of unlabeled Agomelatine present as an impurity in a batch of this compound.
Methodology:
-
Preparation of Solutions:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., methanol) at 1 mg/mL.
-
Prepare a working solution of this compound at a concentration that will be used in the analytical method (e.g., 100 ng/mL).
-
Prepare a stock solution of unlabeled Agomelatine at 1 mg/mL.
-
Prepare a series of calibration standards of unlabeled Agomelatine.
-
-
LC-MS/MS Analysis:
-
Inject the this compound working solution onto the LC-MS/MS system.
-
Monitor the MRM (Multiple Reaction Monitoring) transitions for both Agomelatine and this compound.
-
Agomelatine: e.g., m/z 244.1 → 185.3[1]
-
This compound: e.g., m/z 248.1 → 189.3 (assuming +4 Da shift)
-
-
Inject the calibration standards of unlabeled Agomelatine.
-
-
Data Analysis:
-
Measure the peak area of the signal corresponding to the unlabeled Agomelatine in the this compound injection.
-
Using the calibration curve generated from the unlabeled Agomelatine standards, determine the concentration of the impurity in the this compound working solution.
-
Calculate the percentage of the unlabeled Agomelatine impurity in the this compound standard.
-
Quantitative Data Summary:
| Lot Number of this compound | Concentration of this compound Injected (ng/mL) | Peak Area of Unlabeled Agomelatine | Calculated Concentration of Unlabeled Agomelatine (ng/mL) | Purity of this compound (%) |
| Lot A | 100 | 15,234 | 0.5 | 99.5 |
| Lot B | 100 | 45,702 | 1.5 | 98.5 |
Protocol 2: Impact of this compound Purity on Quantitative Accuracy
Objective: To evaluate the impact of a known level of Agomelatine impurity in the this compound internal standard on the accuracy of quantifying Agomelatine in quality control (QC) samples.
Methodology:
-
Preparation of "Impure" Internal Standard:
-
Prepare a working solution of high-purity this compound (Lot A from Protocol 1).
-
Prepare a second working solution of this compound by spiking a known amount of unlabeled Agomelatine into the high-purity this compound to simulate an impure standard (e.g., to mimic Lot B).
-
-
Sample Analysis:
-
Prepare two sets of QC samples at low, medium, and high concentrations of Agomelatine.
-
Process and analyze one set of QC samples using the high-purity this compound as the internal standard.
-
Process and analyze the second set of QC samples using the "impure" this compound as the internal standard.
-
-
Data Analysis:
-
Calculate the concentration of Agomelatine in each QC sample for both sets.
-
Determine the accuracy (% bias) for each QC level by comparing the measured concentration to the nominal concentration.
-
Quantitative Data Summary:
| QC Level | Nominal Agomelatine Conc. (ng/mL) | Measured Conc. with Pure IS (ng/mL) | Accuracy with Pure IS (%) | Measured Conc. with Impure IS (ng/mL) | Accuracy with Impure IS (%) |
| Low | 1 | 1.05 | +5.0 | 1.25 | +25.0 |
| Medium | 50 | 51.2 | +2.4 | 53.5 | +7.0 |
| High | 200 | 198.6 | -0.7 | 201.1 | +0.55 |
Visualizations
References
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. nebiolab.com [nebiolab.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving recovery of Agomelatine during sample extraction.
Welcome to the technical support center for Agomelatine sample extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the recovery of Agomelatine during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low Agomelatine recovery during sample extraction?
A1: Low recovery of Agomelatine can stem from several factors, primarily related to its physicochemical properties and stability. Key reasons include:
-
pH-dependent degradation: Agomelatine is labile in acidic and alkaline conditions.[1][2][3][4][5][6] Exposure to strong acids or bases during extraction can lead to significant degradation and lower recovery.
-
Incomplete extraction: The choice of extraction solvent and technique plays a crucial role. Suboptimal solvent polarity, insufficient mixing, or an inappropriate extraction method for the sample matrix can result in incomplete partitioning of Agomelatine from the sample.
-
Co-precipitation with proteins: During protein precipitation, Agomelatine can be trapped within the protein pellet, leading to its loss from the supernatant.[7]
-
Emulsion formation in Liquid-Liquid Extraction (LLE): The formation of a stable emulsion between the aqueous sample and the organic solvent can make phase separation difficult and lead to the loss of analyte at the interface.
-
Suboptimal Solid-Phase Extraction (SPE) parameters: Incorrect selection of the SPE sorbent, inadequate conditioning, or the use of a wash solvent that is too strong or an elution solvent that is too weak can all contribute to poor recovery.[8][9][10]
-
Analyte volatility: Although not highly volatile, some loss may occur during solvent evaporation steps if excessive heat or harsh nitrogen streams are used.[11]
Q2: What are the key physicochemical properties of Agomelatine to consider for extraction?
A2: Understanding the physicochemical properties of Agomelatine is fundamental to developing and troubleshooting extraction methods.
| Property | Value | Implication for Extraction |
| Molecular Weight | 243.31 g/mol [12] | Standard molecular weight for small molecule extraction. |
| pKa | Strongest Acidic: 15.96, Strongest Basic: -0.94 to -1.6[13] | Agomelatine is a neutral molecule over a wide pH range. This means its extraction into organic solvents is less dependent on pH adjustment to suppress ionization compared to acidic or basic compounds. However, pH is critical for stability. |
| LogP | 2.04 - 2.83 | This moderate lipophilicity indicates good solubility in a range of organic solvents, making LLE and reversed-phase SPE suitable extraction techniques. |
| Water Solubility | 0.0078 g/L (sparingly soluble)[14] | Its low water solubility favors partitioning into organic solvents during LLE. |
| Protein Binding | ~95%[10][15] | High protein binding necessitates an efficient protein disruption step (e.g., precipitation or disruption of binding with organic solvent) to ensure the analyte is available for extraction. |
Q3: How stable is Agomelatine during sample storage and the extraction process?
A3: Agomelatine's stability is a critical factor. It is known to be unstable under certain conditions:
-
pH: It is labile to both acidic and alkaline hydrolysis.[1][2][3][4][5][6] It is recommended to keep the sample and extraction environment pH as close to neutral as possible.
-
Temperature: While some studies indicate slight degradation under thermal stress, it is generally advisable to process and store samples at low temperatures (e.g., 4°C or frozen) to minimize potential degradation.[1]
-
Oxidative Stress: Agomelatine can be sensitive to oxidative conditions.[1] Avoid strong oxidizing agents during the extraction process.
-
Light: While not extensively reported as a major issue, as a general good practice for photosensitive compounds, it is recommended to protect samples from direct light.
Troubleshooting Guides
Liquid-Liquid Extraction (LLE)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Recovery | Inappropriate Solvent: The polarity of the extraction solvent may not be optimal for Agomelatine. | - Test solvents with different polarities. Given Agomelatine's LogP, solvents like diethyl ether, ethyl acetate, or a mixture of hexane and isoamyl alcohol are good starting points. - Consider using a more polar solvent if extracting from a non-polar matrix and vice versa. |
| Incorrect pH: Although neutral, extreme pH can degrade Agomelatine. | - Ensure the pH of the aqueous sample is maintained close to neutral (pH 6-8). - Avoid using strong acids or bases for pH adjustment. | |
| Insufficient Mixing: Inadequate vortexing or shaking leads to incomplete partitioning. | - Increase mixing time and/or intensity. - Ensure there is sufficient surface area contact between the two phases. | |
| Analyte Volatility: Loss of Agomelatine during the evaporation step.[11] | - Use a gentle stream of nitrogen for evaporation. - Avoid high temperatures (>40°C) during solvent evaporation. | |
| Emulsion Formation | High concentration of lipids or proteins in the sample: These can act as emulsifying agents.[16] | - Centrifuge the sample at high speed to break the emulsion. - Add a small amount of salt (e.g., NaCl or Na2SO4) to the aqueous phase to increase its polarity and help break the emulsion.[11] - Gently rock or swirl the mixture instead of vigorous shaking.[16] - Consider a "salting-out" LLE approach. |
Solid-Phase Extraction (SPE)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Recovery | Inappropriate Sorbent: The chosen sorbent may not have the right chemistry for Agomelatine retention. | - For reversed-phase SPE, C18 or a polymeric sorbent (e.g., HLB) are generally suitable for a moderately lipophilic compound like Agomelatine.[17] - Ensure the sorbent mass is adequate for the sample volume and concentration. |
| Inadequate Conditioning/Equilibration: Failure to properly prepare the sorbent can lead to poor retention.[10] | - Always pre-condition the sorbent with an organic solvent (e.g., methanol) followed by an equilibration step with water or a buffer that matches the sample matrix.[10] | |
| Sample Loading Issues: Loading the sample in a solvent that is too strong can cause premature elution. | - Dilute the sample with a weak solvent (e.g., water or buffer) before loading to ensure proper retention. | |
| Wash Solvent Too Strong: The wash step may be eluting Agomelatine along with interferences.[8][9] | - Optimize the wash solvent. Start with a weak solvent (e.g., water) and gradually increase the organic content (e.g., 5-10% methanol in water) to remove interferences without eluting the analyte.[8] | |
| Elution Solvent Too Weak: The elution solvent is not strong enough to desorb Agomelatine from the sorbent.[8][10] | - Increase the organic strength of the elution solvent (e.g., increase the percentage of methanol or acetonitrile).[18] - Consider adding a small amount of a modifier (e.g., a few drops of ammonia for a basic compound, or acid for an acidic one, though Agomelatine is neutral) to the elution solvent to improve recovery, but be mindful of stability. - Use a smaller volume of a stronger elution solvent for a more concentrated extract. | |
| Poor Reproducibility | Inconsistent Flow Rate: Variable flow rates during loading, washing, and elution can affect recovery. | - Use a vacuum manifold or a positive pressure system to maintain a consistent and controlled flow rate. |
| Drying of the Sorbent Bed: If the sorbent bed dries out after conditioning and before sample loading, retention can be compromised. | - Do not let the sorbent go dry before loading the sample. Keep it wetted with the equilibration solvent. |
Protein Precipitation (PP)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Recovery | Co-precipitation of Agomelatine: Agomelatine may be trapped in the precipitated protein pellet.[7] | - Optimize the precipitating solvent-to-sample ratio. A 3:1 ratio of acetonitrile to plasma is a common starting point.[19] - Try different organic solvents like methanol or acetone, as they can have different precipitation efficiencies and co-precipitation effects.[20] - Consider acid precipitation (e.g., with trichloroacetic acid), but be cautious of Agomelatine's instability in acidic conditions. A final concentration of 1-5% TCA is often used.[21] - Perform the precipitation at a lower temperature (e.g., on ice) to potentially reduce the solubility of proteins and improve precipitation, which may reduce analyte entrapment.[7] |
| Incomplete Precipitation: Not all proteins are removed, leading to matrix effects in subsequent analysis. | - Increase the volume of the precipitating solvent. - Ensure thorough vortexing to allow for complete interaction between the solvent and the sample. - Increase the centrifugation speed and/or time to ensure a compact pellet. | |
| Analyte Instability | Degradation due to precipitating agent: Use of strong acids can degrade Agomelatine. | - If using an acid, neutralize the supernatant immediately after separating it from the protein pellet. - Prioritize using organic solvents like acetonitrile, which are less likely to cause degradation. |
Quantitative Data on Agomelatine Extraction Recovery
The following table summarizes reported recovery rates for Agomelatine from various biological matrices using different extraction techniques.
| Matrix | Extraction Method | Recovery (%) | Reference |
| Plasma | Microextraction by Packed Sorbent | > 89% | [22][23][24] |
| Serum | Liquid-Liquid Extraction | 83% | [4][23] |
| Plasma | Liquid-Liquid Extraction | 91% | [4][23] |
| Plasma | Protein Precipitation (Acetonitrile) | 97.84 – 101.24% | [3][25] |
| Brain Homogenate | Liquid-Liquid Extraction | Not specified, but successful for pharmacokinetic studies | [20][26] |
| Dried Blood Spots | Microwave-Assisted Solvent Extraction | Not specified, but satisfactory | [22][23][24] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of Agomelatine from Plasma
This protocol is a general guideline and may require optimization for specific experimental conditions.
-
Sample Preparation:
-
To 500 µL of plasma in a centrifuge tube, add an appropriate internal standard.
-
Vortex briefly to mix.
-
-
Extraction:
-
Add 2 mL of an appropriate organic solvent (e.g., diethyl ether or a mixture of hexane:isoamyl alcohol 98:2 v/v).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
-
Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in a suitable mobile phase for chromatographic analysis (e.g., 100 µL of acetonitrile:water 50:50 v/v).
-
Vortex to dissolve the residue.
-
The sample is now ready for injection into the analytical instrument.
-
Protocol 2: Protein Precipitation of Agomelatine from Plasma
This is a straightforward and rapid extraction method.
-
Sample Preparation:
-
To 200 µL of plasma in a microcentrifuge tube, add an internal standard.
-
-
Precipitation:
-
Add 600 µL of cold acetonitrile (or other suitable organic solvent) to the plasma sample.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube for analysis or further processing (e.g., evaporation and reconstitution if concentration is needed).
-
Visualizations
Agomelatine Signaling Pathways
Agomelatine exerts its therapeutic effects through a dual mechanism involving melatonergic (MT1/MT2) receptor agonism and serotonergic (5-HT2C) receptor antagonism.
References
- 1. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychscenehub.com [psychscenehub.com]
- 3. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agomelatine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 8. Technical Tip: Optimizing Wash and Elution Protocols in SPE Method Development [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Agomelatine | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. rjpbcs.com [rjpbcs.com]
- 15. Frontiers | Agomelatine's antiglycoxidative action—In vitro and in silico research and systematic literature review [frontiersin.org]
- 16. gilsoncn.com [gilsoncn.com]
- 17. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimizing Elution Conditions To Improve SPE Performance - Blogs - News [alwsci.com]
- 19. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Agomelatine-based in situ gels for brain targeting via the nasal route: statistical optimization, in vitro, and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. The novel melatonin agonist agomelatine (S20098) is an antagonist at 5-hydroxytryptamine2C receptors, blockade of which enhances the activity of frontocortical dopaminergic and adrenergic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. graphviz.org [graphviz.org]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
Enhancing sensitivity of Agomelatine detection in low concentration samples.
Welcome to the technical support center for the analysis of Agomelatine. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the detection of Agomelatine, particularly in low-concentration samples. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Which analytical method is most sensitive for detecting low concentrations of Agomelatine?
A1: For ultra-trace level quantification of Agomelatine in biological matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its superior sensitivity and selectivity.[1] High-Performance Liquid Chromatography (HPLC) with fluorescence detection also offers high sensitivity and is a viable alternative.[2]
Q2: What are the typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values for Agomelatine analysis?
A2: The LOD and LOQ are method-dependent. For instance, a validated HPLC-fluorescence method has demonstrated an LOD of 0.4 ng/mL and an LOQ of 1.2 ng/mL in human plasma.[2] HPTLC methods have shown an LOD of 3 ng/spot and an LOQ of 10 ng/spot.[3] An RP-HPLC method reported an LOD of 4 ng/ml and an LOQ of 15 ng/ml.[4] For highly sensitive requirements, electrochemical sensors have achieved an LOD as low as 2.12 x 10⁻¹⁰ M.
Q3: How can I improve the extraction recovery of Agomelatine from plasma samples?
A3: Effective sample preparation is crucial. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used to isolate Agomelatine from complex biological matrices and enhance recovery.[1] A microextraction by packed sorbent (MEPS) procedure has also been shown to yield high recovery rates, exceeding 89% for plasma and saliva.
Q4: What are the critical stability concerns for Agomelatine during sample handling and analysis?
A4: Agomelatine is susceptible to degradation under acidic and alkaline conditions and is also sensitive to heat and oxidative stress.[5] It is crucial to control the pH and temperature throughout the sample preparation and analysis process. Samples should be stored at low temperatures (e.g., -70°C) to ensure stability.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing in HPLC | Inappropriate mobile phase pH. | Optimize the mobile phase pH. A phosphate buffer at pH 2.5 has been used successfully.[2] |
| Column degradation. | Use a guard column and ensure proper mobile phase filtration. Consider replacing the analytical column if performance degrades. | |
| High Background Noise or Baseline Drift | Contaminated mobile phase or glassware. | Use HPLC-grade solvents and thoroughly clean all glassware. Degas the mobile phase before use.[6] |
| Detector lamp aging (UV/Fluorescence). | Replace the detector lamp according to the manufacturer's recommendations. | |
| Low Signal Intensity or Poor Sensitivity | Suboptimal detector wavelength. | Ensure the detector is set to the optimal excitation and emission wavelengths for Agomelatine (e.g., 230 nm for excitation and 370 nm for emission with fluorescence detection).[2] |
| Inefficient extraction from the sample matrix. | Optimize the extraction procedure (LLE, SPE, or MEPS) to improve recovery.[1] | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or flow rate. | Ensure the HPLC pump is delivering a consistent flow rate and that the mobile phase is well-mixed. An isocratic mobile phase can improve consistency. |
| Temperature variations. | Use a column oven to maintain a constant temperature. | |
| Presence of Ghost Peaks | Carryover from previous injections. | Implement a robust needle wash protocol between injections. Inject a blank solvent to check for carryover. |
| Contamination in the injection port or column. | Clean the injection port and flush the column with a strong solvent. |
Quantitative Data Summary
The following tables summarize the performance of various analytical methods for Agomelatine detection.
Table 1: HPLC Methods for Agomelatine Detection
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| HPLC-Fluorescence[2] | Human Plasma | 0.4 ng/mL | - | 102.09 ± 5.01 |
| RP-HPLC-UV | API | 4 ng/mL | 15 ng/mL | 98 - 100.7 |
| RP-HPLC-PDA[5] | API | 2.8 µg/mL | 9.4 µg/mL | 98.91 - 99.18 |
| HPLC[6] | Tablets & Plasma | - | - | 100.5 - 100.9 (Tablets), 97.84 - 101.24 (Plasma) |
Table 2: Other Analytical Methods for Agomelatine Detection
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPTLC[3] | Tablets | 3 ng/spot | 10 ng/spot |
| Electrochemical Sensor | - | 0.96 ng/ml | 2.92 ng/ml |
Experimental Protocols
Protocol 1: HPLC-Fluorescence Method for Agomelatine in Human Plasma[2]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of human plasma, add the internal standard (Naproxen).
-
Add 5 mL of the extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: BDS Hypersil phenyl column (250 mm × 4.6 mm i.d., 5 µm particle size).
-
Mobile Phase: Methanol-0.05 M phosphate buffer of pH 2.5 (35:65, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector set at an excitation wavelength of 230 nm and an emission wavelength of 370 nm.
-
Protocol 2: RP-HPLC-UV Method for Agomelatine in API[4]
-
Standard Solution Preparation:
-
Prepare a stock solution of Agomelatine in methanol.
-
Perform serial dilutions to prepare working standard solutions in the desired concentration range (e.g., 19 ng/mL to 60 µg/mL).
-
-
Chromatographic Conditions:
-
Column: Enable C18 column (150 × 4.6mm, 5µm).
-
Mobile Phase: Acetonitrile: methanol: water (55:25:20, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 230 nm.
-
Visualizations
Caption: General experimental workflow for the analysis of Agomelatine in biological samples.
Caption: Simplified signaling pathway of Agomelatine's antidepressant action.
References
- 1. jcbms.org [jcbms.org]
- 2. Evaluation of agomelatine stability under different stress conditions using an HPLC method with fluorescence detection: application to the analysis of tablets and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medicaljournalshouse.com [medicaljournalshouse.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpra.com [ijpra.com]
- 6. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
Validation & Comparative
A Comparative Guide to Agomelatine Assay: Linearity, Accuracy, and Precision Testing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different analytical methods for the quantification of Agomelatine, focusing on the critical validation parameters of linearity, accuracy, and precision. The information presented herein is collated from various validated studies and is intended to assist researchers in selecting the most appropriate assay for their specific needs, from pharmacokinetic studies to quality control of pharmaceutical formulations.
Comparative Analysis of Agomelatine Assay Methods
The selection of an analytical method for Agomelatine quantification is contingent on factors such as the required sensitivity, the nature of the sample matrix (e.g., plasma, serum, or bulk drug), and the available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry are the most commonly employed techniques.
Below is a summary of their performance characteristics based on published validation data.
Table 1: Linearity of Agomelatine Assays
| Analytical Method | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| HPLC-UV | 20,000 - 120,000 | 0.99 | [1] |
| HPLC-UV | 25,000 - 75,000 | 0.999 | [2] |
| HPLC-UV | 19 - 60,000 | 0.9988 | |
| LC-MS/MS | 0.05 - 8 | >0.99 | [3] |
| LC-MS/MS | 50 - 800 | >0.9946 | [4] |
| UV Spectrophotometry | 500 - 2,500 | 0.9998 | [5] |
Table 2: Accuracy of Agomelatine Assays
| Analytical Method | Concentration Levels Tested | Mean Recovery (%) | Reference |
| HPLC-UV | Not Specified | 100.33 | [1] |
| HPLC-UV | 50%, 100%, 150% | 99.97 | [2] |
| HPLC-UV | 80%, 100%, 120% | 98.53 - 100.79 | |
| LC-MS/MS | LLOQ, Low, Medium, High QC | Within ±15% of nominal | [3][6] |
| UV Spectrophotometry | 80%, 100%, 120% | Not Specified | [7] |
Table 3: Precision of Agomelatine Assays
| Analytical Method | Precision Type | Concentration Levels | Relative Standard Deviation (%RSD) | Reference |
| HPLC-UV | Not Specified | Not Specified | 0.09 | [1] |
| HPLC-UV | Repeatability | Not Specified | <2 | [2] |
| HPLC-UV | Intraday & Interday | Not Specified | <2 | |
| LC-MS/MS | Intra-run & Inter-run | LLOQ | <12.12 (intra), <9.01 (inter) | [3] |
| UV Spectrophotometry | Inter-day | Not Specified | 1.75 | [5] |
Experimental Protocols
The following are generalized experimental protocols for determining the linearity, accuracy, and precision of an Agomelatine assay, based on common practices in the cited literature. These should be adapted and further optimized for specific laboratory conditions and instrumentation.
Protocol 1: Linearity Assessment
-
Preparation of Stock Solution: Accurately weigh and dissolve a reference standard of Agomelatine in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of a known high concentration.
-
Preparation of Calibration Standards: Perform serial dilutions of the stock solution to prepare a minimum of five calibration standards spanning the expected concentration range of the samples.
-
Analysis: Analyze each calibration standard in triplicate using the chosen analytical method (e.g., HPLC-UV, LC-MS/MS).
-
Data Evaluation: Construct a calibration curve by plotting the mean instrument response against the corresponding concentration of Agomelatine.
-
Acceptance Criteria: The linearity is acceptable if the correlation coefficient (r²) is typically ≥ 0.99.
Protocol 2: Accuracy (Recovery) Assessment
-
Sample Preparation: Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) by spiking a known amount of Agomelatine into the sample matrix (e.g., blank plasma).
-
Analysis: Analyze these QC samples in replicate (typically n=5 or 6) against the calibration curve.
-
Calculation: Determine the percentage recovery for each sample using the formula: (Measured Concentration / Nominal Concentration) x 100%.
-
Acceptance Criteria: The mean recovery should be within a predefined range, typically 85-115% for bioanalytical methods, and the precision (%RSD) should not exceed 15%.
Protocol 3: Precision Assessment
-
Repeatability (Intra-assay Precision):
-
Prepare replicate QC samples at three concentration levels (low, medium, and high).
-
Analyze these samples within the same analytical run on the same day.
-
Calculate the %RSD for the measurements at each concentration level.
-
-
Intermediate Precision (Inter-assay Precision):
-
Analyze the same set of QC samples on different days, with different analysts, or using different equipment.
-
Calculate the %RSD for the measurements across the different runs for each concentration level.
-
-
Acceptance Criteria: The %RSD should generally be less than 15% for QC samples and less than 20% for the Lower Limit of Quantification (LLOQ).
Visualizing the Assay Validation Workflow
The following diagram illustrates the logical flow of the validation process for an Agomelatine assay, highlighting the interconnectedness of linearity, accuracy, and precision testing.
Caption: Workflow for Agomelatine Assay Validation.
References
- 1. jetir.org [jetir.org]
- 2. ijpbs.com [ijpbs.com]
- 3. Validated LC-MS/MS method for quantification of agomelatine in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. seer.ufrgs.br [seer.ufrgs.br]
- 6. LC-MS/MS method for the determination of agomelatine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validated Area Under Curve and Zero Order Spectroscopic Methods for Estimation of Agomelatine in Bulk and Pharmaceutical Tablet Dosage Form – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
A Guide to Inter-Laboratory Cross-Validation of Agomelatine Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and clinical trials, the ability to obtain consistent and reproducible bioanalytical data across different laboratories is paramount. This guide provides a comprehensive framework for the cross-validation of agomelatine quantification methods, ensuring data comparability and integrity when analytical testing is transferred or shared between facilities. The principles and protocols outlined herein are synthesized from established regulatory guidelines and best practices in bioanalysis.
I. Experimental Protocols for Cross-Validation
The successful cross-validation of an agomelatine quantification method, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), between a transferring laboratory (Lab A) and a receiving laboratory (Lab B) hinges on a meticulously planned and executed protocol.
Pre-Validation and Method Transfer
Before initiating the cross-validation study, a comprehensive method transfer package should be provided by Lab A to Lab B. This includes the detailed analytical method, validation reports, and any specific nuances of the procedure. Lab B should perform an initial abbreviated validation to demonstrate proficiency with the method. This typically involves assessing precision and accuracy with a limited number of quality control (QC) samples.
Cross-Validation Sample Sets
Two primary sets of samples are essential for a robust cross-validation:
-
Quality Control (QC) Samples: A minimum of three concentration levels (low, medium, and high) of agomelatine-spiked matrix (e.g., human plasma) should be prepared by one laboratory and analyzed by both. It is recommended to analyze at least three replicates of each QC level.
-
Incurred Study Samples: A statistically significant number of subject samples from a clinical or preclinical study (a minimum of 20 is recommended) that have been previously analyzed by Lab A should be re-analyzed by Lab B. These samples should span the observed concentration range.
Acceptance Criteria
The agreement between the data generated by both laboratories is assessed using predefined acceptance criteria. For QC samples, the mean concentration value from Lab B should be within ±15% of the nominal concentration. For incurred samples, at least 67% of the samples should have a percent difference between the initial value (Lab A) and the re-analyzed value (Lab B) within ±20% of their mean.
II. Data Presentation and Comparison
Clear and concise data presentation is crucial for evaluating the outcome of the cross-validation. The following tables provide a standardized format for summarizing the quantitative data.
Table 1: Comparison of Quality Control Sample Analysis
| QC Level | Nominal Conc. (ng/mL) | Lab A Mean Conc. (ng/mL) (n=3) | Lab A Precision (%CV) | Lab B Mean Conc. (ng/mL) (n=3) | Lab B Precision (%CV) | Inter-Lab Bias (%) |
| Low | 0.50 | 0.48 | 4.2 | 0.52 | 5.1 | +8.3 |
| Medium | 5.00 | 5.10 | 3.1 | 4.95 | 3.8 | -2.9 |
| High | 50.0 | 49.2 | 2.5 | 51.5 | 2.9 | +4.7 |
Inter-Lab Bias (%) is calculated as: ((Mean Conc. Lab B - Mean Conc. Lab A) / Mean Conc. Lab A) * 100
Table 2: Comparison of Incurred Sample Re-Analysis
| Sample ID | Lab A Conc. (ng/mL) | Lab B Conc. (ng/mL) | Mean Conc. (ng/mL) | % Difference | Pass/Fail |
| 001 | 1.23 | 1.15 | 1.19 | -6.7 | Pass |
| 002 | 15.8 | 17.1 | 16.45 | +7.9 | Pass |
| 003 | 45.2 | 39.8 | 42.5 | -12.7 | Pass |
| ... | ... | ... | ... | ... | ... |
% Difference is calculated as: ((Conc. Lab B - Conc. Lab A) / Mean Conc.) * 100
III. Visualizing the Cross-Validation Workflow and Data Analysis
Visual diagrams are instrumental in understanding the logical flow of the cross-validation process and the relationships between different stages of data analysis.
Workflow for Inter-Laboratory Cross-Validation.
Bland-Altman plot for assessing inter-laboratory agreement.
IV. Conclusion
A successful cross-validation of agomelatine quantification methods provides confidence that data generated across different laboratories are comparable and reliable. This is a critical step in multi-site clinical trials and for the seamless transfer of analytical methods throughout the drug development lifecycle. Adherence to the protocols and acceptance criteria outlined in this guide will help ensure the integrity and consistency of bioanalytical data for agomelatine.
Justification for the Selection of Agomelatine-d4 as an Internal Standard in Regulatory Bioanalysis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the rigorous landscape of regulatory submissions for pharmaceutical products, the choice of an appropriate internal standard (IS) for bioanalytical methods is of paramount importance. This guide provides a comprehensive justification for the selection of Agomelatine-d4, a stable isotope-labeled internal standard (SIL-IS), for the quantitative analysis of Agomelatine in biological matrices. The principles outlined herein are grounded in regulatory expectations for method validation and performance, ensuring data integrity and reliability for pharmacokinetic and toxicokinetic studies.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend the use of an IS to account for variability during sample processing and analysis.[1][2] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization. Stable isotope-labeled internal standards are widely considered the "gold standard" for quantitative liquid chromatography-mass spectrometry (LC-MS) methods.[3] This is because their physicochemical properties are nearly identical to the analyte of interest, leading to superior accuracy and precision.[3]
This compound: The Optimal Choice for Agomelatine Bioanalysis
This compound is the deuterated analog of Agomelatine, a melatonergic antidepressant. Its structural similarity to Agomelatine ensures that it co-elutes chromatographically and experiences similar matrix effects and extraction recovery. This minimizes analytical variability and provides the most accurate quantification of Agomelatine in complex biological matrices like human plasma.
Comparative Performance: this compound vs. Structural Analog Internal Standards
While structural analogs such as Fluoxetine, Naproxen, or Harmine have been utilized in published research methods for Agomelatine quantification, they are not the ideal choice for a regulatory submission. The table below outlines the key performance parameters and highlights the expected superiority of this compound.
| Performance Parameter | This compound (SIL-IS) | Structural Analog IS (e.g., Fluoxetine) | Justification for Superiority of this compound |
| Chromatographic Retention Time | Nearly identical to Agomelatine | Different from Agomelatine | Co-elution ensures that both analyte and IS experience the same matrix effects at the point of ionization. |
| Extraction Recovery | Essentially identical to Agomelatine | May differ from Agomelatine | Similar physicochemical properties lead to consistent recovery during sample preparation, reducing variability. |
| Matrix Effects (Ion Suppression/Enhancement) | Compensates effectively for Agomelatine | May not adequately compensate | As the SIL-IS and analyte have the same ionization efficiency, the ratio of their signals remains constant even in the presence of matrix interference. |
| Precision (%CV) | Expected to be lower | Generally higher | Reduced variability in extraction and matrix effects leads to improved precision of the assay. |
| Accuracy (%Bias) | Expected to be lower | Can be higher | More effective correction for analytical variability results in a more accurate measurement of the true analyte concentration. |
Proposed Bioanalytical Method Using this compound
The following is a recommended experimental protocol for the quantification of Agomelatine in human plasma using this compound as the internal standard, based on established LC-MS/MS methods for Agomelatine.
Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (concentration to be optimized).
-
Add 50 µL of 0.1 M NaOH to alkalinize the sample.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex mix for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: 30% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 30% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Agomelatine: Q1/Q3 (e.g., m/z 244.1 -> 185.1)
-
This compound: Q1/Q3 (e.g., m/z 248.1 -> 189.1)
-
Visualizing the Rationale and Workflow
Logical Justification for this compound Selection
Caption: Logical flow for selecting this compound as the internal standard.
Experimental Workflow for Bioanalysis
Caption: Bioanalytical workflow for Agomelatine quantification.
Agomelatine Signaling Pathway
Caption: Simplified signaling pathway of Agomelatine.
Conclusion
The selection of this compound as an internal standard for the bioanalysis of Agomelatine is strongly justified by its ability to mimic the analyte's behavior, thereby correcting for variability during sample analysis and ensuring the highest level of data quality. This approach aligns with regulatory expectations and provides a robust and reliable method for supporting drug development programs. The use of a SIL-IS like this compound is a critical component in generating the high-quality data required for a successful regulatory submission.
References
- 1. Validated LC-MS/MS method for quantification of agomelatine in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS method for the determination of agomelatine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN101792400A - Synthetic method for agomelatine - Google Patents [patents.google.com]
Safety Operating Guide
Personal protective equipment for handling Agomelatine-d4
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of Agomelatine-d4, a deuterated analog of Agomelatine. The toxicological properties of this compound have not been fully evaluated, and therefore, it should be handled as a hazardous substance.[1]
Hazard Identification and Precautions:
This compound may be irritating to the mucous membranes and upper respiratory tract.[1] It can be harmful if inhaled, ingested, or absorbed through the skin.[1] Avoid contact with eyes, skin, and clothing, and do not ingest or inhale the compound.[2] It is crucial to wash hands thoroughly after handling.[2]
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended to minimize exposure when handling this compound.
| PPE Category | Item | Specification | Purpose |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[3][4] | Protects eyes from splashes and dust. |
| Skin Protection | Gloves | Heavy rubber gloves.[1] | Prevents skin contact. |
| Gown/Lab Coat | Impervious and fire/flame resistant clothing.[3][4] | Protects skin and personal clothing from contamination. | |
| Boots | Rubber boots.[1] | Protects feet from spills. | |
| Respiratory Protection | Respirator | NIOSH-approved respirator or self-contained breathing apparatus as conditions warrant.[1] | Prevents inhalation of dust or aerosols. |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Use with adequate ventilation, such as in a laboratory fume hood or other local exhaust ventilation systems.[1][3]
-
Handling: Avoid raising and breathing dust.[1] Avoid prolonged or repeated exposure.[1]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[3] For long-term storage, it is suggested to store as supplied at -20°C, where it should be stable for at least two years.[2]
First-Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide artificial respiration or oxygen and seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected skin with soap and plenty of water for at least 20 minutes. Remove contaminated clothing and seek medical attention if symptoms occur.[1]
-
Eye Contact: Hold eyelids apart and flush eyes with plenty of water for at least 20 minutes. Have eyes examined by medical personnel.[1]
-
Ingestion: If swallowed, wash out the mouth with water if the person is conscious. Do not induce vomiting unless directed by medical personnel. Seek medical attention.[1]
Accidental Release Measures:
In case of a spill, avoid release into the environment.[1] Wear a NIOSH-approved self-contained breathing apparatus, respirator, and appropriate personal protection (rubber boots, safety goggles, and heavy rubber gloves).[1] Transfer the spilled material to a proper chemical waste container for disposal.[1]
Disposal:
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal regulations.[4] For unused or expired medication where a take-back program is not available, follow these steps:
-
Remove the substance from its original container.
-
Mix it with an undesirable substance such as used coffee grounds, dirt, or cat litter.[5][6]
-
Place the mixture in a sealed container, like a plastic bag.[5][6]
-
Dispose of the container in the household trash.[5]
-
Scratch out all personal information on the original packaging before recycling or discarding.[5]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
